2-Phenyl-1,3-thiazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLKCCGWRITPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353053 | |
| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20949-81-9 | |
| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. The thiazole nucleus is a key component in a wide array of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1]
2-Phenyl-1,3-thiazole-4-carbaldehyde, in particular, is a versatile synthetic intermediate. The presence of a reactive aldehyde group at the 4-position, combined with the stable 2-phenylthiazole core, provides a valuable platform for the construction of diverse molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the primary synthetic routes to this important building block, providing not only step-by-step protocols but also insights into the underlying chemical principles that govern these transformations.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three principal and field-proven methodologies:
-
The Hantzsch Thiazole Synthesis: A classic and reliable method for constructing the thiazole ring from acyclic precursors.
-
Vilsmeier-Haack Formylation: A powerful technique for introducing a formyl group onto a pre-existing 2-phenylthiazole scaffold.
-
Oxidation of (2-Phenyl-1,3-thiazol-4-yl)methanol: A straightforward functional group interconversion from the corresponding primary alcohol.
Each of these routes offers distinct advantages and is suited to different starting material availability and strategic synthetic planning. The following sections will provide a detailed examination of each method, complete with experimental protocols, mechanistic discussions, and comparative data.
Methodology 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to the thiazole ring system. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to the reaction of thiobenzamide with a suitable 3-halo-2-oxopropanal derivative.
Causality Behind Experimental Choices:
The choice of thiobenzamide directly installs the desired 2-phenyl substituent on the thiazole ring. The α-haloketone component must contain a masked or protected aldehyde functionality at the 3-position, which can be deprotected in a subsequent step. A common strategy involves using a precursor that can be readily converted to the aldehyde post-cyclization.
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate (A Precursor to the Aldehyde)
A practical approach involves the synthesis of the corresponding ethyl ester, which can then be reduced to the alcohol and subsequently oxidized to the aldehyde.
Materials and Reagents:
-
Thiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol (10 mL per gram of thiobenzamide).
-
To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenyl-1,3-thiazole-4-carboxylate, which can be purified by column chromatography on silica gel.
Mechanistic Insights: The Hantzsch Thiazole Synthesis
The mechanism of the Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-thiazole-4-carbaldehyde
Introduction
2-Phenyl-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its scaffold, featuring a phenyl-substituted thiazole ring with a reactive carbaldehyde group, serves as a versatile building block for the synthesis of a diverse array of more complex molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, making this compound a valuable starting material for the exploration of new therapeutic agents.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven insights into its experimental characterization.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure.
Caption: Molecular Structure of this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NOS | [2] |
| Molecular Weight | 189.23 g/mol | [2] |
| CAS Number | 20949-81-9 | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 51 °C | [3] |
| Boiling Point (Predicted) | 353.0 ± 34.0 °C | [3] |
| pKa (Predicted) | 0.22 ± 0.10 | [3] |
| Density (Predicted) | 1.269 ± 0.06 g/cm³ | [3] |
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆ are as follows:
-
Aldehydic Proton (1H): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Thiazole Proton (1H): The proton on the C5 position of the thiazole ring is expected to appear as a singlet, generally in the range of δ 8.0-8.5 ppm.[4][5]
-
Phenyl Protons (5H): The protons of the phenyl group will appear in the aromatic region, typically between δ 7.2 and 8.0 ppm. The exact multiplicity will depend on the substitution pattern and the resolution of the spectrum, but a multiplet is commonly observed.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Characteristic chemical shifts include:
-
Carbonyl Carbon: The aldehydic carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 180-195 ppm.
-
Thiazole Carbons: The carbons of the thiazole ring are expected to resonate between δ 110 and 170 ppm. The carbon attached to the phenyl group (C2) and the carbon bearing the aldehyde (C4) will have distinct chemical shifts from the C5 carbon.[6][7]
-
Phenyl Carbons: The carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125 and 140 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. Key absorption bands (in cm⁻¹) include:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. This is a characteristic peak for an aromatic aldehyde.
-
C-H Stretch (Aldehyde): A medium intensity band may be observed around 2720-2820 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
-
C=C and C=N Stretches (Aromatic and Thiazole Rings): Multiple medium to weak absorption bands are anticipated in the 1450-1600 cm⁻¹ region.[4]
-
C-S Stretch (Thiazole Ring): A weak absorption may be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 189. Common fragmentation patterns may involve the loss of the formyl group (-CHO) or cleavage of the thiazole ring.
Experimental Protocols
The following section details standardized procedures for determining key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[8]
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.[9]
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): For an unknown sample, it is often efficient to first perform a rapid heating to approximate the melting point.
-
Accurate Determination: For a precise measurement, set the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 3. This compound CAS#: 20949-81-9 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westlab.com [westlab.com]
- 10. davjalandhar.com [davjalandhar.com]
A Technical Guide to 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS 20949-81-9): A Privileged Scaffold for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-81-9), a heterocyclic aldehyde of significant interest to the pharmaceutical and life sciences industries. We will explore its fundamental physicochemical properties, discuss established synthetic pathways, and illuminate its critical role as a versatile molecular scaffold in the field of medicinal chemistry. The guide details the causality behind its utility in drug discovery, focusing on its function as a key intermediate for generating diverse compound libraries. A comprehensive, field-tested protocol for a common derivatization reaction—reductive amination—is provided to demonstrate its practical application in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value compound in their research and development programs.
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is considered a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This versatility stems from the thiazole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
This compound emerges as a particularly valuable building block within this chemical class. It combines the proven biological relevance of the 2-phenylthiazole core with the synthetic versatility of a carbaldehyde functional group. This aldehyde moiety serves as a reactive handle, enabling chemists to readily introduce a wide array of chemical diversity through well-established synthetic transformations, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Physicochemical and Structural Profile
A precise understanding of the compound's properties is foundational to its effective use in research.
Key Properties
The essential physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 20949-81-9 | [4][5][6] |
| Molecular Formula | C₁₀H₇NOS | [5][6] |
| Molecular Weight | 189.23 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Formyl-2-phenylthiazole, (4-Formyl-1,3-thiazol-2-yl)benzene | [5][7] |
| Appearance | Solid | [7] |
| Melting Point | 51 °C | [7] |
| Boiling Point | 353.0±34.0 °C (Predicted) | [7] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [7] |
Chemical Structure
The structure features a central thiazole ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 4-position.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of substituted thiazoles is a well-documented area of organic chemistry. The most common and robust method for accessing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[1][2]
Hantzsch Thiazole Synthesis
Causality: The Hantzsch synthesis is a classic condensation reaction that reliably forms the thiazole ring. It involves the reaction of an α-haloketone (or α-haloaldehyde) with a thioamide. For the target molecule, this involves the condensation of a suitable thioamide (thiobenzamide) with an α-halo-β-carbonyl aldehyde equivalent.
A plausible synthetic route is outlined below:
Caption: General workflow for Hantzsch thiazole synthesis.
Step-by-Step Synthetic Protocol
This protocol is a representative method based on the principles of the Hantzsch synthesis.[2][8]
-
Reactant Preparation: To a solution of thiobenzamide (1.0 eq) in absolute ethanol (approx. 0.5 M), add 3-bromo-2-oxopropanal (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Self-Validating Insight: The disappearance of the starting materials and the appearance of a new, single spot on the TLC plate (visualized under UV light) indicates a successful reaction.
-
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). This step quenches any acidic byproducts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture). The organic layers contain the desired product.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Role in Medicinal Chemistry and Drug Discovery
The primary value of this compound lies in its role as a molecular scaffold for building libraries of diverse chemical entities. Its aldehyde functionality is a gateway to numerous chemical transformations.
A Scaffold for Molecular Elaboration
In Fragment-Based Drug Discovery (FBDD) and lead optimization, a core scaffold is systematically modified to enhance potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such "elaboration."
Caption: Elaboration pathways from the core scaffold.
This strategic derivatization allows for the rapid generation of analogues to probe the chemical space around a biological target. For instance, derivatives of thiazole carboxamides have been successfully developed as potent c-Met kinase inhibitors for cancer treatment.[9]
Experimental Protocol: Derivatization via Reductive Amination
Reductive amination is one of the most powerful and widely used reactions in medicinal chemistry for converting aldehydes into amines.[10] This process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Causality of Reagent Selection
-
Amine: A primary or secondary amine is chosen to introduce the desired chemical functionality.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that reduces the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to an alcohol and allows for a one-pot procedure.[11]
-
Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used.
Step-by-Step Laboratory Workflow
This protocol describes a general procedure for the reductive amination of the title compound with a generic primary amine (R-NH₂).
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Amine Addition: Add the desired primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Self-Validating Insight: A mild exotherm or slight effervescence may be observed upon addition of the reducing agent. The reaction should be monitored by TLC or LC-MS until the starting aldehyde is fully consumed.
-
-
Quenching: Once the reaction is complete (typically 1-3 hours), carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer again with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography to obtain the desired secondary amine derivative.
Caption: Workflow for a typical reductive amination experiment.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel.[4]
-
Hazards: Harmful if swallowed. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[7]
Conclusion
This compound (CAS 20949-81-9) is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its privileged thiazole core provides a foundation with proven biological relevance, while its reactive aldehyde handle offers a versatile entry point for extensive chemical modification. By understanding its synthesis, properties, and derivatization chemistry, researchers can effectively utilize this scaffold to generate novel molecules with the potential to become next-generation therapeutics.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. matrixscientific.com [matrixscientific.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 7. chembk.com [chembk.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. chemical-label.com [chemical-label.com]
A Technical Guide to the Structure Elucidation of 2-Phenyl-1,3-thiazole-4-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals
Introduction
In the landscape of medicinal chemistry and materials science, thiazole derivatives hold a significant position due to their wide-ranging biological activities and applications.[1] The 2-phenyl-1,3-thiazole-4-carbaldehyde scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Given its role as a foundational building block, the unambiguous confirmation of its molecular structure is of paramount importance to ensure the validity of subsequent research and development efforts.
This in-depth technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. Moving beyond a mere recitation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven methodology. Each analytical step is designed to be self-validating, culminating in a cohesive and irrefutable structural assignment.
Strategic Overview of Structure Elucidation
Caption: Workflow for the structure elucidation of this compound.
Synthesis Context: The Hantzsch Thiazole Synthesis
A foundational understanding of the synthetic route is crucial as it informs potential side products and impurities. A common and efficient method for preparing the thiazole ring is the Hantzsch Thiazole Synthesis.[3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4][6]
In the context of this compound, a plausible Hantzsch synthesis would involve the reaction of a suitable α-halocarbonyl compound with thiobenzamide. The reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][6]
Key Reagents for Synthesis:
-
Thiobenzamide
-
A 3-halo-2-oxopropanal derivative
Understanding this pathway allows the analyst to anticipate potential impurities, such as unreacted starting materials or intermediates, which is critical for accurate data interpretation.
Mass Spectrometry: Determining the Molecular Blueprint
The initial step in the analytical workflow is to determine the molecular weight and elemental formula of the synthesized compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.
Expected Molecular Formula: C₁₀H₇NOS[7][8][9]
Expected Exact Mass: 189.0248 g/mol [10]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer.
-
Analysis Mode: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Interpretation: The resulting spectrum should show a prominent peak at m/z 205.1, corresponding to the protonated molecule [M+H]⁺.[11] The high-resolution data should confirm the elemental composition of C₁₀H₇NOS with a high degree of accuracy (typically within 5 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For this compound, we expect to observe characteristic absorption bands for the aldehyde and the aromatic systems.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption peaks.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3100-3000 | C-H stretch | Aromatic (Phenyl and Thiazole rings) | [12] |
| ~1700-1680 | C=O stretch | Aldehyde | [11] |
| ~1605 | C=N stretch | Thiazole ring | [11] |
| ~1580-1450 | C=C stretch | Aromatic rings | [12] |
| ~1255 | C-S stretch | Thiazole ring | [11] |
The presence of a strong absorption band around 1698 cm⁻¹ is a key indicator of the aldehyde carbonyl group.[11] The combination of aromatic C-H and C=C stretching vibrations further supports the presence of the phenyl and thiazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information regarding the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for unambiguous assignment.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet | 1H | Aldehyde H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |
| ~8.2 | Singlet | 1H | Thiazole H-5 | This proton is on the electron-deficient thiazole ring, adjacent to the sulfur atom, resulting in a downfield shift. |
| ~7.9-8.0 | Multiplet | 2H | Phenyl H (ortho) | These protons are ortho to the electron-withdrawing thiazole ring, leading to a downfield shift compared to benzene. |
| ~7.4-7.5 | Multiplet | 3H | Phenyl H (meta, para) | These protons are in a more typical aromatic region. |
¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | Aldehyde C=O | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[11] |
| ~162 | Thiazole C-2 | This carbon is bonded to two heteroatoms (N and S), causing a significant downfield shift.[11] |
| ~150 | Thiazole C-4 | This carbon is attached to the aldehyde group and is part of the aromatic thiazole ring.[11] |
| ~140 | Thiazole C-5 | The carbon bearing the lone proton on the thiazole ring.[11] |
| ~128-132 | Phenyl Carbons | Chemical shifts are typical for a substituted benzene ring. |
2D NMR: Establishing Connectivity
While 1D NMR provides valuable information, 2D NMR experiments are essential to definitively connect the atoms and confirm the overall structure.
-
COSY: This experiment will show correlations between coupled protons. In this molecule, it will primarily show the coupling between the ortho, meta, and para protons of the phenyl ring, confirming their arrangement.
-
HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (Thiazole C-5 and all phenyl CH carbons).
-
HMBC: This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations are illustrated in the diagram below.
Caption: Key HMBC correlations for this compound.
Key HMBC Correlations for Structure Confirmation:
-
A correlation between the aldehyde proton and thiazole C-4 and C-5 confirms the position of the aldehyde group.
-
A correlation between the thiazole H-5 proton and thiazole C-4 and the aldehyde carbon further solidifies this assignment.
-
Correlations from the ortho-protons of the phenyl ring to thiazole C-2 unequivocally establish the connection point of the phenyl group.
Data Integration and Final Confirmation
The convergence of data from all analytical techniques provides an irrefutable confirmation of the structure of this compound.
| Technique | Finding | Conclusion |
| HRMS | Molecular ion consistent with C₁₀H₇NOS | Confirms elemental formula and molecular weight (189.23 g/mol ).[8][9] |
| FT-IR | Strong C=O stretch (~1698 cm⁻¹), aromatic C=C and C=N stretches | Presence of an aldehyde and aromatic thiazole and phenyl rings.[11] |
| ¹H NMR | Distinct signals for aldehyde (1H, s), thiazole (1H, s), and phenyl (5H, m) protons | Confirms the presence and ratio of all proton environments. |
| ¹³C NMR | Signals for aldehyde C=O, three thiazole carbons, and phenyl carbons | Maps out the complete carbon skeleton. |
| 2D NMR | Key HMBC correlations (Aldehyde H to C-4/C-5; Phenyl H-ortho to C-2) | Establishes the precise connectivity of the functional groups and rings. |
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Through the logical and meticulous interpretation of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments, the molecular structure can be assigned with the highest degree of confidence. This rigorous approach ensures the integrity of foundational chemical entities, which is a prerequisite for their successful application in drug discovery and materials science.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 10. 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(4-Amino-phenyl)-thiazole-4-carbaldehyde | 55327-25-8 | Benchchem [benchchem.com]
- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
Spectroscopic Data for 2-Phenyl-1,3-thiazole-4-carbaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-81-9).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical aspects of characterizing this heterocyclic aldehyde using modern spectroscopic techniques. We will explore the causality behind experimental choices and provide a self-validating framework for interpreting the spectral data. The molecular formula of the compound is C₁₀H₇NOS, and its molecular weight is 189.23 g/mol .[1][2]
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the thiazole ring, a common scaffold in medicinal chemistry, coupled with a reactive aldehyde functional group, makes it a versatile building block for the synthesis of novel therapeutic agents.[3] Accurate spectroscopic characterization is paramount to confirm its structure, assess its purity, and understand its chemical behavior. This guide will cover the essential spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
Theoretical Considerations: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiazole ring, the phenyl ring, and the aldehyde group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring and the carbonyl group of the aldehyde.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically used. The spectral width should be set to encompass the expected range of chemical shifts (approximately 0-12 ppm). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds is recommended.
Data Interpretation:
Based on the analysis of related compounds, the following ¹H NMR data are predicted for this compound.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde H (CHO) | 9.9 - 10.2 | Singlet (s) | The strong deshielding effect of the carbonyl group and the thiazole ring places this proton at a very downfield position. |
| Thiazole H5 | 8.2 - 8.5 | Singlet (s) | This proton is deshielded by the adjacent nitrogen and sulfur atoms, as well as the aldehyde group. For comparison, the thiazole proton in 2-bromo-4-phenyl-1,3-thiazole appears at 8.16 ppm.[4][5] |
| Phenyl H (ortho) | 7.9 - 8.1 | Multiplet (m) | These protons are deshielded due to their proximity to the electron-withdrawing thiazole ring. |
| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet (m) | These protons are in a more typical aromatic region. |
Causality in Interpretation: The downfield shift of the aldehyde proton is a hallmark of this functional group. The singlet nature of the thiazole H5 proton is due to the absence of adjacent protons. The phenyl protons exhibit a multiplet pattern due to spin-spin coupling between them.
¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronegativity of the atoms they are bonded to.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
Data Interpretation:
The predicted ¹³C NMR chemical shifts for this compound are summarized below, with reference to data from similar thiazole-containing structures.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde C (CHO) | 185 - 195 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| Thiazole C2 | 165 - 175 | This carbon is bonded to nitrogen and sulfur, leading to a downfield shift. |
| Thiazole C4 | 150 - 160 | This carbon is attached to the aldehyde group, causing it to be deshielded. |
| Thiazole C5 | 125 - 135 | This carbon is adjacent to the nitrogen and bears a proton. |
| Phenyl C (ipso) | 130 - 135 | The carbon of the phenyl ring directly attached to the thiazole ring. |
| Phenyl C (ortho, meta, para) | 125 - 130 | The remaining carbons of the phenyl ring appear in the typical aromatic region. |
Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. In this case, we expect to see 8 distinct signals in the aromatic/heteroaromatic region and one signal for the aldehyde carbon.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes are associated with the aldehyde group, the aromatic rings, and the C-N and C-S bonds of the thiazole ring.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a neat sample if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.
Data Interpretation:
The expected characteristic IR absorption bands for this compound are listed below.[7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| ~3100-3000 | Aromatic C-H stretch | Medium | Characteristic of the phenyl and thiazole rings. |
| ~2850 and ~2750 | Aldehyde C-H stretch | Medium | A pair of bands characteristic of the aldehyde C-H bond. |
| ~1700 | C=O stretch (aldehyde) | Strong | The conjugation with the thiazole ring lowers the frequency from that of a saturated aldehyde. |
| ~1600-1450 | C=C and C=N stretch | Medium-Strong | Aromatic and thiazole ring stretching vibrations. |
| Below 1000 | C-S stretch, C-H out-of-plane bending | Medium-Strong | These bands are part of the fingerprint region and are unique to the molecule. |
Expertise in Action: The presence of two distinct C-H stretching bands for the aldehyde group is a highly diagnostic feature that helps to distinguish it from other carbonyl-containing compounds. The exact position of the C=O stretching frequency can provide clues about the electronic environment of the carbonyl group.
Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating ions.
-
Data Acquisition: The mass spectrum is recorded by scanning a range of mass-to-charge (m/z) ratios.
Data Interpretation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Notes |
| 189 | [M]⁺ | The molecular ion, corresponding to the molecular weight of the compound. |
| 188 | [M-H]⁺ | Loss of the aldehyde proton. |
| 160 | [M-CHO]⁺ | Loss of the formyl radical. |
| 134 | [C₇H₄NS]⁺ | Fragmentation of the thiazole ring. |
| 103 | [C₆H₅CN]⁺ | Benzonitrile cation, a common fragment from phenyl-substituted nitrogen heterocycles. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Logical Framework: The fragmentation pattern provides a roadmap to the molecular structure. The initial loss of small, stable neutral molecules or radicals from the molecular ion is a common feature. The presence of the phenyl group and the thiazole ring will lead to characteristic fragment ions.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. By carefully interpreting the data from each technique and cross-referencing the findings, researchers can confidently confirm the identity and purity of this important synthetic intermediate, ensuring its suitability for downstream applications in drug discovery and materials science. This guide serves as a foundational resource, blending theoretical principles with practical insights to empower scientists in their research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Thiazole Derivatives
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core chemical properties of the thiazole ring that make it a cornerstone in medicinal chemistry and explore its multifaceted roles in antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This document is designed to be a practical and comprehensive reference, elucidating not just the "what" but the "why" behind the therapeutic potential of this remarkable heterocyclic scaffold.
The Thiazole Ring: A Foundation of Versatility in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a fundamental building block in a vast array of biologically active compounds.[1][2] Its significance is underscored by its presence in numerous FDA-approved drugs, ranging from anticancer agents like Dasatinib to anti-HIV medications such as Ritonavir.[1][2] The unique electronic distribution and planar structure of the thiazole ring allow it to act as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets. The nitrogen atom, in particular, often participates in crucial hydrogen bonding with proteins and enzymes, a key factor in the pharmacological profile of many thiazole derivatives.[3]
The inherent reactivity of the thiazole ring also lends itself to diverse synthetic modifications, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to optimize their biological activity and pharmacokinetic profiles.[4] This adaptability has made the thiazole moiety a "privileged structure" in drug discovery, a core component that consistently appears in molecules with a wide range of therapeutic applications.[5]
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the urgent development of novel therapeutic agents.[6] Thiazole derivatives have emerged as a promising class of compounds in this arena, exhibiting a broad spectrum of activity against various pathogens, including bacteria and fungi.[7][8]
Antibacterial Mechanisms of Action
Thiazole-containing compounds exert their antibacterial effects through diverse mechanisms. A significant target is DNA gyrase , an essential bacterial enzyme involved in DNA replication.[6] By inhibiting this enzyme, thiazole derivatives disrupt bacterial cell division and lead to cell death. The amphiphilic nature of some thiazole derivatives facilitates their integration into bacterial cell membranes, leading to disruption of membrane integrity and function.[8]
Several studies have highlighted the structure-activity relationships (SAR) that govern the antibacterial potency of these compounds. For instance, the introduction of specific substituents, such as trichlorophenyl groups, has been shown to enhance inhibitory activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[8]
Antifungal Properties
Thiazole derivatives also demonstrate significant antifungal activity.[7] For example, novel series of thiazole derivatives bearing a hydrazone group have shown potent in vitro activity against various fungal strains, including Candida albicans, C. krusei, and C. parapsilosis.[7] The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antifungal efficacy.[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay to evaluate the antimicrobial potency of thiazole derivatives is the determination of the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a thiazole derivative that visibly inhibits the growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The thiazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium. A range of concentrations should be tested to capture the MIC value.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Validation: The results can be validated by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Anticancer Activity: Targeting the Hallmarks of Malignancy
Cancer remains a leading cause of mortality worldwide, and the development of more effective and less toxic anticancer drugs is a critical area of research.[3][9] Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds advancing to clinical trials.[3] Their mechanisms of action are diverse, targeting various pathways involved in cancer cell proliferation, survival, and metastasis.[3][9]
Mechanisms of Anticancer Action
Thiazole-based compounds can induce apoptosis (programmed cell death) in cancer cells.[9] They can also interfere with the cell cycle, leading to cell cycle arrest and preventing tumor growth.[10] A key area of investigation is the inhibition of various protein kinases, which are often dysregulated in cancer. For example, some thiazole derivatives have been shown to inhibit tyrosine kinases , which play a crucial role in cell signaling pathways that control cell growth and division.[11]
Furthermore, thiazole derivatives have been found to inhibit signaling pathways such as NF-κB, mTOR, and PI3K/Akt , which are critical for cancer cell survival and proliferation.[9][12] They can also modulate the activity of enzymes like topoisomerase and histone deacetylase (HDAC) , which are involved in DNA replication and gene expression.[9]
The anticancer drug Dasatinib , which contains a thiazole ring, is a potent inhibitor of multiple tyrosine kinases.[1] Another approved drug, Ixazomib , also features a thiazole moiety and is used in the treatment of multiple myeloma.[3]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives
Caption: PI3K/Akt/mTOR signaling pathway inhibition by thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[7]
Objective: To evaluate the cytotoxic effect of thiazole derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases, including arthritis, cardiovascular disease, and cancer.[13] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[14][15]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The arachidonic acid pathway is central to the inflammatory response, involving the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[13] Thiazole derivatives have been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[16][17] Some derivatives exhibit selectivity for COX-2, which is an attractive feature for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[16] Additionally, thiazole compounds have been identified as inhibitors of 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes.[18]
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for in vitro cyclooxygenase (COX) inhibition assay.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Thiazole derivatives have emerged as promising candidates for the development of neuroprotective agents.[19][20]
Mechanisms of Neuroprotection
The neuroprotective effects of thiazole derivatives are multifaceted. Some compounds act as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease therapy.[21] Others have been shown to inhibit deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LOX), both of which are involved in neuronal damage.[18]
Furthermore, certain thiazole derivatives exhibit antioxidant properties , which can mitigate oxidative stress, a key contributor to neuronal cell death.[19] They can also possess anti-apoptotic properties , preventing the programmed death of neurons.[19] The ability of some thiazole-based compounds to modulate the activity of AMPA receptors, which are involved in synaptic transmission, also contributes to their neuroprotective potential.[20]
Conclusion and Future Perspectives
The thiazole scaffold has unequivocally established its importance in medicinal chemistry and drug discovery. The diverse biological activities of its derivatives, spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, highlight the immense therapeutic potential of this heterocyclic motif. The continued exploration of structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly lead to the development of novel thiazole-based drugs with enhanced efficacy and safety profiles. As our understanding of the molecular basis of diseases deepens, the versatility of the thiazole ring will continue to be leveraged to design targeted therapies for a wide range of human ailments.
References
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- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Novel thiazole-nitrone hybrids as innovative neuroprotective agents with antioxidant and antiapoptotic properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and this particular derivative serves as a versatile intermediate for synthesizing compound libraries aimed at various therapeutic targets. This document details the molecule's fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, outlines its strategic importance in drug development workflows, and establishes a framework for its analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their research endeavors.
The 1,3-thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is a key component in a wide array of biologically active compounds and pharmaceuticals, including the essential vitamin B1 (thiamine).[1] Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets, its metabolic stability, and its synthetic tractability.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][2] Consequently, functionalized thiazoles like this compound are highly valued as starting materials for the exploration of new chemical entities.
Physicochemical and Structural Profile
A precise understanding of a compound's properties is the foundation of its effective application. This compound is a solid material under standard conditions, characterized by the following key identifiers and properties.
| Property | Value | Source(s) |
| Molecular Weight | 189.23 g/mol | [3][4][5] |
| Molecular Formula | C₁₀H₇NOS | [3][4][5][6] |
| CAS Number | 20949-81-9 | [3][4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Formyl-2-phenyl-1,3-thiazole, 2-phenylthiazole-4-carbaldehyde | [4][5] |
| Melting Point | 51 °C | [5] |
| Boiling Point | 353.0 ± 34.0 °C (Predicted) | [5] |
| SMILES | O=CC1=CSC(=N1)C1=CC=CC=C1 | [3] |
| InChIKey | OLLKCCGWRITPOV-UHFFFAOYSA-N | [3] |
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The strategy involves the condensation and cyclization of a thioamide with an α-halocarbonyl compound.
Synthesis Workflow
Caption: Hantzsch synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Thiobenzamide
-
3-bromo-2-oxopropanal (or its stable hydrate/acetal precursor)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.
-
Addition of α-Halocarbonyl: To the stirring solution, add 3-bromo-2-oxopropanal (1.1 eq). Causality Note: A slight excess of the electrophile ensures complete consumption of the starting thioamide.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Expertise Note: The initial reaction is an Sɴ2 attack of the thioamide sulfur on the α-carbon of the aldehyde, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
-
Quenching and Neutralization: After completion, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid.
Applications in Drug Discovery
The aldehyde functional group at the 4-position makes this compound an exceptionally versatile intermediate for building molecular complexity and generating libraries for high-throughput screening. Its derivatives are being explored for a range of therapeutic applications.[7][8][9]
Synthetic Utility Workflow
The carbaldehyde can be readily converted into numerous other functional groups, each opening a new avenue for analogue synthesis.
Caption: Key synthetic transformations of this compound.
-
Oxidation to the corresponding carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.[7]
-
Reductive amination allows for the introduction of diverse amine side chains, enabling systematic exploration of structure-activity relationships (SAR).
-
Reduction to the primary alcohol creates a site for ether or ester linkages.
-
Carbon-carbon bond-forming reactions like the Wittig reaction or Knoevenagel condensation are used to build larger, more complex scaffolds, which have shown promise in developing novel anticancer agents.[10][11]
Analytical and Spectroscopic Validation
Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic signatures are expected for this compound.
-
¹H NMR: The proton spectrum will be highly characteristic. Key signals include:
-
A singlet for the aldehydic proton (-CHO) downfield, typically between δ 9.8-10.1 ppm.
-
A singlet for the thiazole ring proton (at C5), typically around δ 8.0-8.5 ppm.
-
Multiplets corresponding to the protons on the phenyl ring, typically in the range of δ 7.4-8.0 ppm.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for:
-
The aldehydic carbonyl carbon, highly deshielded (>185 ppm).
-
The three carbons of the thiazole ring (C2, C4, C5).
-
The six carbons of the phenyl ring.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent around 1690-1715 cm⁻¹. Additional bands will correspond to C=N and C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (189.23). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₇NOS).
Trustworthiness Principle: By comparing the data obtained from these analytical techniques against these expected values, a researcher can definitively validate the successful synthesis and purity of this compound.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and exceptional versatility as a chemical intermediate make it an invaluable asset for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and deploy this potent building block in the quest for novel therapeutics.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. This compound, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. China 2-Phenyl-1,3-thiazole-4-carboxylic Acid Manufacturers Suppliers Factory - WANHONGRUN [zbwhr.com]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of the 2-Phenylthiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a cornerstone in medicinal chemistry.[3][4] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole scaffold gains significant metabolic stability and lipophilicity, further enhancing its drug-like properties. The introduction of a carbaldehyde group at the 4-position transforms this stable core into a versatile synthetic intermediate, opening a gateway for the construction of complex molecular architectures with diverse pharmacological profiles.[5]
This technical guide provides an in-depth exploration of 2-Phenyl-1,3-thiazole-4-carbaldehyde, targeting researchers, scientists, and drug development professionals. We will delve into the principal synthetic routes, detailing the causality behind the chosen methodologies. Furthermore, this guide will cover the full spectroscopic characterization of the molecule, its chemical reactivity, and its proven applications as a pivotal building block in the development of novel therapeutic agents.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a compound is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 20949-81-9 | [6] |
| Molecular Formula | C₁₀H₇NOS | [6] |
| Molecular Weight | 189.23 g/mol | [6] |
| Appearance | Solid | [2] |
| Melting Point | 51 °C | [7] |
| Boiling Point | 353.0 ± 34.0 °C (Predicted) | [7] |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [7] |
Safety and Handling:
This compound and its precursors should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][8]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Precautionary Measures: Avoid breathing dust/fumes. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1][8]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.[1][8]
-
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7]
Strategic Synthesis of this compound
The synthesis of this compound can be approached through two primary strategic disconnections, each with its own merits and considerations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
-
Hantzsch Thiazole Synthesis: Building the thiazole ring with the aldehyde precursor already in place.
-
Vilsmeier-Haack Reaction: Formylating a pre-synthesized 2-phenyl-1,3-thiazole core.
Method 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[10] In the context of our target molecule, this involves the reaction of thiobenzamide with an appropriate 3-halo-2-oxopropanal derivative.
Conceptual Rationale:
The choice of the Hantzsch synthesis is predicated on its reliability and the commercial availability of thiobenzamide. The key challenge lies in the stability and availability of the α-halocarbonyl component, 3-bromo-2-oxopropanal, which is often generated in situ or used as a hydrate or acetal equivalent due to its high reactivity. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the halogenated carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol: Synthesis of this compound via Hantzsch Condensation
This protocol is an adapted example based on established Hantzsch synthesis procedures.[11]
Materials:
-
Thiobenzamide
-
3-Bromo-2-oxopropanal (or its acetal equivalent)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol.
-
To this solution, add 3-bromo-2-oxopropanal (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for Hantzsch Thiazole Synthesis.
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[3][4] This approach involves the synthesis of the 2-phenyl-1,3-thiazole core first, followed by formylation at the C4 position.
Conceptual Rationale:
This strategy is advantageous when 2-phenyl-1,3-thiazole is readily available or easily synthesized. The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[1] The reaction typically shows high regioselectivity for the C4 position of the 2-phenylthiazole ring due to the electronic influence of the sulfur and nitrogen atoms.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenyl-1,3-thiazole
This protocol is an adapted example based on established Vilsmeier-Haack formylation procedures for similar heterocyclic systems.[2]
Materials:
-
2-Phenyl-1,3-thiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add DMF and cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.1 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 2-phenyl-1,3-thiazole (1.0 eq) in DCM in a separate flask.
-
Add the 2-phenyl-1,3-thiazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Vilsmeier-Haack Formylation Workflow
Caption: Workflow for Vilsmeier-Haack Formylation.
Spectroscopic Characterization
Accurate characterization of the synthesized this compound is essential for confirming its identity and purity. The following table provides predicted spectroscopic data based on the analysis of structurally similar compounds found in the literature.[12][13][14]
| Technique | Predicted Data |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ ~8.2 ppm (s, 1H, thiazole H-5), δ ~7.9-8.0 ppm (m, 2H, ortho-phenyl H), δ ~7.4-7.5 ppm (m, 3H, meta- and para-phenyl H) |
| ¹³C NMR | δ ~185 ppm (C=O, aldehyde), δ ~168 ppm (thiazole C-2), δ ~154 ppm (thiazole C-4), δ ~133 ppm (phenyl C-ipso), δ ~131 ppm (phenyl C-para), δ ~129 ppm (phenyl C-meta), δ ~127 ppm (phenyl C-ortho), δ ~125 ppm (thiazole C-5) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1690-1670 (C=O stretch, aldehyde), ~1590, 1480, 1450 (C=C and C=N stretches) |
| Mass Spec (EI) | m/z 189 (M⁺), fragments corresponding to loss of -CHO (m/z 160) and the phenyl group (m/z 112) |
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group. This group serves as an electrophilic handle for a wide array of chemical transformations, allowing for the facile introduction of new substituents and the construction of more complex molecular frameworks.
Diagram: Reactivity of the Aldehyde Group
Caption: Key reactions of the aldehyde group.
1. Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-phenyl-1,3-thiazole-4-carboxylic acid, using standard oxidizing agents. This carboxylic acid is a key intermediate for the synthesis of amides and esters, which are prevalent in many drug molecules.[3]
2. Reduction to Alcohol: Reduction of the aldehyde, typically with sodium borohydride, yields (2-phenyl-1,3-thiazol-4-yl)methanol. This primary alcohol can be further functionalized, for example, by conversion to a leaving group for nucleophilic substitution reactions.
3. Carbon-Carbon Bond Formation:
-
Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with phosphorus ylides to form vinyl-substituted 2-phenylthiazoles. This is a crucial method for introducing carbon-carbon double bonds.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions. For instance, reaction with primary amines forms imines (Schiff bases), which are themselves important pharmacophores. Condensation with active methylene compounds (e.g., malonates, nitriles) via Knoevenagel condensation provides a route to α,β-unsaturated systems, which are valuable Michael acceptors.[15]
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of compounds with a broad spectrum of therapeutic potential. The ability to easily modify the 4-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Anticancer Agents: Many potent anticancer agents feature the 2-phenylthiazole core. The aldehyde can be converted into various heterocyclic systems or functional groups that have been shown to interact with key cancer targets such as kinases and tubulin. For example, condensation of the aldehyde with aminoguanidine can lead to the formation of guanylhydrazones, a class of compounds with known antiproliferative activity.
Antimicrobial and Antifungal Agents: Thiazole-containing compounds have a long history as antimicrobial agents. The 2-phenylthiazole moiety is present in several antifungal drugs.[10] this compound serves as a precursor for the synthesis of novel Schiff bases and chalcone-like molecules that have demonstrated significant activity against various bacterial and fungal strains.[15]
Diagram: Drug Discovery Pathway
Caption: Role in drug discovery pipeline.
Conclusion
This compound is a molecule of significant strategic value to the medicinal chemist. Its synthesis is achievable through well-established and reliable methods such as the Hantzsch synthesis and Vilsmeier-Haack formylation. The true power of this compound lies in the synthetic versatility of its aldehyde functional group, which provides a reactive handle for the construction of diverse libraries of compounds. The proven track record of the 2-phenylthiazole scaffold in numerous therapeutic areas underscores the importance of this intermediate. This guide has provided the foundational knowledge for the synthesis, characterization, and strategic application of this compound, empowering researchers to leverage its potential in the quest for novel and effective therapeutic agents.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 7. This compound CAS#: 20949-81-9 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to 2-Phenyl-1,3-thiazole-4-carbaldehyde for Advanced Research
Executive Summary
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the procurement and utilization of 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-81-9). The 2-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. As a versatile aldehyde-functionalized building block, this compound serves as a critical starting material for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the commercial supplier landscape, detailed protocols for in-house quality assurance, best practices for handling and storage, and an exploration of its synthetic applications, all grounded in authoritative scientific literature. Our objective is to empower researchers to source high-quality material and employ it effectively in their discovery and development workflows.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic aromatic aldehyde with the molecular formula C₁₀H₇NOS and a molecular weight of 189.23 g/mol .[1][2] Its structure, featuring a stable thiazole ring linked to a phenyl group and functionalized with a reactive aldehyde, makes it a highly valuable intermediate in organic synthesis.
The thiazole ring itself is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The aldehyde group provides a versatile chemical handle for a wide array of synthetic transformations, including but not limited to:
-
Reductive amination to form substituted amines.
-
Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.
-
Condensation reactions with active methylene compounds.
-
Oxidation to the corresponding carboxylic acid.
-
Formation of imines and hydrazones.
This reactivity profile allows for the facile introduction of the 2-phenylthiazole scaffold into diverse molecular frameworks, making it a sought-after building block in the synthesis of novel therapeutic agents and functional materials.
Commercial Supplier Landscape
The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The quality of this compound can vary between suppliers, impacting reaction efficiency, impurity profiles of downstream compounds, and ultimately, the reproducibility of experimental results. Below is a comparative analysis of prominent commercial suppliers.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Product Number | Stated Purity | Available Quantities | Country of Origin/Distribution |
| Thermo Scientific (Fisher Scientific) | Varies by region | ≥90% | 250 mg | USA/Europe[4][5] |
| Santa Cruz Biotechnology | sc-281084 | Inquire | Inquire | USA[2] |
| Matrix Fine Chemicals | MM20949819 | Inquire | Small to large quantities | Switzerland[1] |
| J & K SCIENTIFIC LTD. | 694389 | 95% | 1 g | China[6] |
| Shanghai AmasPharm Co., Ltd. | Inquire | 97% | 10g, 25g, 50g, 100g, 500g, 1kg, 5kg | China[6] |
| Shanghai Sunway Pharmaceutical Technology Co., Ltd | Inquire | 95% | 5g, 50g, 100g, 1kg, 10kg | China[6] |
Note: Pricing and availability are subject to change. Researchers are advised to contact suppliers directly for the most current information and to request a Certificate of Analysis for their specific lot.
Procurement and Quality Assessment: A Practical Workflow
Sourcing a chemical is not merely a transaction but the first step of an experiment. A rigorous approach to procurement and in-house validation is paramount.
Choosing a Supplier: Beyond the Price Tag
While cost is a factor, the following should be weighed heavily:
-
Reputation and Reliability: Established suppliers with a track record in providing high-purity reagents are often worth the investment.
-
Documentation: The availability of a comprehensive Certificate of Analysis (CoA) is non-negotiable. A detailed CoA provides batch-specific data on purity (typically by HPLC or GC), identity confirmation (e.g., by NMR), and levels of residual solvents or key impurities.
-
Transparency: Suppliers should be willing to provide information about their quality control processes and the analytical techniques used.
The Indispensable Role of In-House Quality Control (QC)
Even when sourced from a reputable supplier, independent verification of a starting material's identity and purity is a cornerstone of good scientific practice. It is a self-validating system that ensures the integrity of all subsequent experimental data.
Caption: A logical workflow for the procurement and in-house quality control of critical chemical reagents.
Experimental Protocol: In-House QC of this compound
A. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the gold standard for unambiguous structure elucidation. Proton (¹H) NMR will confirm the presence of all expected hydrogen atoms in their unique chemical environments, while Carbon-13 (¹³C) NMR verifies the carbon skeleton.
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire a ¹H NMR spectrum. The key diagnostic peaks to look for are:
-
A singlet for the aldehyde proton (-CHO) expected at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm.
-
A singlet for the proton on the thiazole ring (at position 5), expected around δ 8.0-8.5 ppm.
-
Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the phenyl group.
-
-
Acquire a ¹³C NMR spectrum. Key expected signals include:
-
The aldehyde carbonyl carbon, typically in the δ 180-195 ppm region.
-
Carbons of the thiazole and phenyl rings, typically between δ 110-170 ppm.
-
B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a highly sensitive technique for separating the main compound from any potential impurities, allowing for accurate quantification of purity.
Protocol:
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A common starting point for method development is a gradient elution using:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV spectrophotometer, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm or a λ-max determined by a UV scan).
-
Gradient: A typical starting gradient would be from 10% B to 95% B over 15-20 minutes.
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safe Handling, Storage, and Stability
Adherence to proper safety protocols is essential when working with any chemical reagent.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Causes skin irritation. [4]
-
Causes serious eye irritation. [4]
-
May cause respiratory irritation. [4]
Mandatory Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[8]
-
Avoid breathing dust or fumes.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]
Storage and Stability
To ensure the long-term integrity of the compound, proper storage is critical. Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acids.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated conditions (2-8°C).[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[9]
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Synthetic Applications in Drug Discovery
The utility of this compound is best demonstrated through its application in the synthesis of biologically active molecules. The 2-amino-4-phenyl-1,3-thiazole core, readily accessible from this aldehyde, is a key pharmacophore in compounds with antimicrobial and antifungal activities.[3]
Caption: Synthetic pathways accessible from this compound, leading to diverse molecular scaffolds.
Conclusion
This compound is a potent synthetic intermediate whose value in research and development is directly tied to its quality. This guide has outlined a strategic framework for its procurement, emphasizing the critical need for a robust, in-house quality control system to ensure the reliability and reproducibility of experimental outcomes. By understanding the supplier landscape, implementing rigorous analytical verification, adhering to safe handling practices, and appreciating its synthetic versatility, researchers can confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of novel chemical entities.
References
- 1. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 20949-81-9 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 2-Phenyl-1,3-thiazole-4-carbaldehyde in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal and Materials Chemistry
The 2-phenyl-1,3-thiazole moiety is a cornerstone in the architecture of a vast array of biologically active compounds and functional materials. Its rigid, planar structure and unique electronic properties make it a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] The introduction of a formyl group at the 4-position of this heterocyclic system, yielding 2-Phenyl-1,3-thiazole-4-carbaldehyde, unlocks a gateway for diverse synthetic transformations. This aldehyde serves as a versatile building block, enabling chemists to elaborate the core structure and access novel chemical entities with tailored properties.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its application in key organic reactions. The methodologies presented are designed to be robust and reproducible, empowering researchers in their quest for novel molecular architectures.
Core Synthetic Transformations
This compound readily participates in a variety of classical and contemporary organic reactions, leveraging the reactivity of the aldehyde functional group. This section will delve into some of the most impactful transformations, providing both the mechanistic rationale and practical experimental details.
Olefination via the Wittig Reaction: Crafting Carbon-Carbon Double Bonds
The Wittig reaction stands as a paramount method for the stereoselective synthesis of alkenes from carbonyl compounds.[5][6] In the context of this compound, this reaction provides a direct route to vinyl-substituted thiazoles, which are valuable precursors for further functionalization or as final target molecules.
Mechanistic Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This forms a betaine or oxaphosphetane intermediate, which subsequently collapses to yield the alkene and triphenylphosphine oxide, the thermodynamic driving force of the reaction.[7] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to produce the Z-alkene.[5]
Caption: Workflow of the Wittig Reaction.
Experimental Protocol: Synthesis of 4-(2-arylvinyl)-2-phenyl-1,3-thiazole
This protocol details a general procedure for the Wittig olefination of this compound with a benzyl-substituted phosphonium salt.
| Parameter | Value | Rationale |
| Phosphonium Salt | Benzyltriphenylphosphonium chloride | Precursor to the ylide. |
| Base | Sodium hydride (NaH) or n-Butyllithium (n-BuLi) | Strong base required to deprotonate the phosphonium salt and generate the reactive ylide.[6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the reactants and does not interfere with the strong base. |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic ylide formation, followed by warming to drive the reaction to completion.[8] |
| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) for consumption of the aldehyde. |
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the characteristic orange-red color indicates ylide generation.
-
Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a syringe.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired vinyl thiazole derivative.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[9][10] This two-step, one-pot process involves the initial formation of an imine or enamine from the aldehyde and an amine, followed by in-situ reduction.
Mechanistic Insight: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). A reducing agent, selectively chosen to reduce the imine in the presence of the starting aldehyde, is then used to furnish the final amine product.[9] Sodium borohydride and its derivatives are commonly employed for this purpose.[11]
Caption: Pathway of Reductive Amination.
Experimental Protocol: Synthesis of N-substituted-(2-phenyl-1,3-thiazol-4-yl)methanamine
This protocol provides a general procedure for the reductive amination of this compound with a primary amine.
| Parameter | Value | Rationale |
| Amine | Primary amine of choice (e.g., aniline, benzylamine) | The nitrogen nucleophile for imine formation. |
| Reducing Agent | Sodium borohydride (NaBH₄) | A mild and selective reducing agent for the imine.[11] |
| Solvent | Methanol or Ethanol | Protic solvent that facilitates both imine formation and reduction. |
| Catalyst | Acetic acid (catalytic amount) | Acid catalysis accelerates the dehydration of the hemiaminal to the imine. |
| Temperature | Room temperature | The reaction generally proceeds efficiently at ambient temperature. |
| Reaction Time | 4-24 hours | Monitored by TLC for the disappearance of the imine intermediate. |
Step-by-Step Methodology:
-
Imine Formation: To a solution of this compound (1.0 equivalent) in methanol, add the primary amine (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until TLC analysis confirms the consumption of the imine intermediate.
-
Work-up: Quench the reaction by the addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired secondary amine.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[12][13] This reaction provides a straightforward route to electron-deficient alkenes, which are valuable Michael acceptors and precursors for a variety of heterocyclic systems.
Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct undergoes subsequent dehydration to afford the α,β-unsaturated product.[14]
Caption: Knoevenagel Condensation Mechanism.
Experimental Protocol: Synthesis of 2-((2-phenyl-1,3-thiazol-4-yl)methylene)malononitrile
This protocol outlines the Knoevenagel condensation of this compound with malononitrile.
| Parameter | Value | Rationale |
| Active Methylene Cmpd. | Malononitrile | Highly activated methylene group due to two electron-withdrawing nitrile groups. |
| Base | Piperidine | A weak organic base that effectively catalyzes the condensation. |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and the reaction progress. |
| Temperature | Reflux | Elevated temperature promotes the dehydration of the intermediate to the final product. |
| Reaction Time | 1-3 hours | Typically a rapid reaction, monitored by the precipitation of the product. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (5-10 mol%) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress. The product often precipitates out of the solution as the reaction proceeds.
-
Isolation: After completion (monitored by TLC), cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst. The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.
Conclusion: A Versatile Tool for Chemical Innovation
This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations allows for the efficient construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this important heterocyclic aldehyde. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant scientific and therapeutic impact.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 12. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. Knoevenagel Condensation [organic-chemistry.org]
derivatization of 2-Phenyl-1,3-thiazole-4-carbaldehyde for bioassays
Application Notes & Protocols
Topic: Strategic Derivatization of 2-Phenyl-1,3-thiazole-4-carbaldehyde for Enhanced Bioactivity and High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the this compound Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. When functionalized with a phenyl group at the 2-position and a carbaldehyde at the 4-position, the resulting molecule, this compound, becomes an exceptionally versatile starting material for chemical library synthesis.[3][4]
The aldehyde group at the C4 position is the key to its utility. It serves as a highly reactive electrophilic handle, enabling a diverse range of chemical transformations under mild conditions. This allows for the systematic introduction of various pharmacophores and functional groups, facilitating comprehensive Structure-Activity Relationship (SAR) studies. The goal of such derivatization is to explore new chemical space, modulate physicochemical properties (like solubility and lipophilicity), and ultimately discover novel compounds with potent and selective biological activity for various bioassays, including anticancer, antimicrobial, and antioxidant screens.[5][6][7]
This guide provides a detailed overview of three robust derivatization strategies, complete with step-by-step protocols and the scientific rationale behind key experimental choices.
Core Derivatization Strategies and Workflow
The aldehyde functional group is readily converted into a wide array of other functionalities. We will focus on three high-yield, versatile, and widely-cited reactions: Schiff Base Formation, Hydrazone Synthesis, and Knoevenagel Condensation. These methods provide a reliable platform for generating diverse libraries of compounds for biological evaluation.
Figure 1: General workflow for derivatization and bioassay.
Protocol 1: Schiff Base (Azomethine) Formation
Schiff bases, characterized by the C=N-R functional group, are among the most widely studied classes of compounds due to their straightforward synthesis and broad spectrum of biological activities.[8][9] The formation involves the nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon, followed by dehydration.
Causality: The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine. The subsequent elimination of water is the rate-determining step and drives the reaction to completion.
Figure 2: Reaction scheme for Schiff base formation.
Detailed Experimental Protocol
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., aniline, benzylamine) (1.0-1.1 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate.
-
-
Procedure:
-
Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the selected primary amine (0.01 mol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 3-5 hours.[10]
-
Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl acetate/Hexane 3:7). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product often precipitates upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into ice-cold water to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold ethanol or water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
-
Characterization:
-
FTIR: Look for the appearance of a C=N (imine) stretching band around 1625 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch (~1700 cm⁻¹) and N-H stretches from the primary amine.[11]
-
¹H NMR: Confirm the formation of the azomethine proton (-N=CH-) as a singlet, typically in the δ 8.0-9.0 ppm region.
-
Protocol 2: Hydrazone Formation
Hydrazones are another class of compounds with significant biological relevance, synthesized by condensing the aldehyde with a hydrazine or hydrazide derivative.[12][13] The core R₁R₂C=NNH₂ moiety is a key pharmacophore in many active compounds.[13]
Causality: Similar to Schiff base formation, this is a nucleophilic addition-elimination reaction. The hydrazine nitrogen is the nucleophile. The reaction is often performed under slightly acidic conditions to activate the carbonyl group without fully protonating the hydrazine, which would render it non-nucleophilic.
Figure 3: Reaction scheme for hydrazone formation.
Detailed Experimental Protocol
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Substituted hydrazide (e.g., isonicotinic hydrazide) or hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol or Glacial Acetic Acid (solvent/catalyst)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate.
-
-
Procedure:
-
In a round-bottom flask, prepare a solution or suspension of this compound (0.01 mol) in 25 mL of ethanol.
-
Add an equimolar amount of the desired hydrazide/hydrazine (0.01 mol) to the flask.
-
Add a few drops of glacial acetic acid as a catalyst (if using ethanol as the primary solvent). Alternatively, the reaction can be run in neat acetic acid.
-
Reflux the mixture for 2-6 hours, monitoring completion by TLC.[14]
-
Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallization from ethanol or an ethanol/DMF mixture can be performed for further purification if necessary.
-
-
Characterization:
Protocol 3: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction. It involves the reaction of the aldehyde with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z), such as malononitrile or ethyl cyanoacetate.[16][17]
Causality: The reaction is base-catalyzed. A mild base (like piperidine or triethylamine) is sufficient to deprotonate the active methylene compound, forming a stabilized carbanion (enolate). This potent nucleophile then attacks the aldehyde's carbonyl carbon. A subsequent dehydration step yields the final α,β-unsaturated product.[16][18]
Figure 4: Reaction scheme for Knoevenagel condensation.
Detailed Experimental Protocol
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 eq)
-
Ethanol (solvent)
-
Piperidine (catalyst)
-
Standard reflux and filtration apparatus.
-
-
Procedure:
-
To a solution of this compound (0.01 mol) in 30 mL of ethanol, add the active methylene compound (0.01 mol).
-
Add a catalytic amount of piperidine (0.1-0.2 eq, approx. 0.1-0.2 mL).
-
Heat the reaction mixture to reflux for 1-3 hours. The reaction is often rapid, and a precipitate may form quickly.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product is often pure enough for subsequent use, but recrystallization can be performed if needed.
-
-
Characterization:
-
FTIR: Look for the characteristic C≡N stretch (if using malononitrile, ~2220 cm⁻¹) or C=O stretch of the ester (if using malonates, ~1730 cm⁻¹).
-
¹H NMR: Confirm the presence of the new vinylic proton (=CH-) as a singlet, typically downfield (δ > 7.5 ppm).
-
Application in Bioassays: A Data-Driven Perspective
The derivatization of the 2-phenyl-1,3-thiazole scaffold has yielded compounds with a wide range of biological activities. The selection of the derivatizing agent (the amine, hydrazide, or active methylene compound) directly influences the resulting molecule's steric and electronic properties, which in turn dictates its biological target and potency. Below is a summary of representative activities for derivatives synthesized from thiazole aldehydes.
| Derivative Class | R-Group / Substituent | Bioassay | Activity Metric (IC₅₀ / MIC) | Reference |
| Schiff Base | 2,4-dihydroxybenzaldehyde | Antibacterial (A. baumannii) | - (Docking Score: -11.2 kcal/mol) | [11] |
| Hydrazone | 2-hydroxybenzylidene | Antioxidant (DPPH Assay) | IC₅₀ = 15.6 µg/mL | [12] |
| Hydrazone | 4-fluorobenzylidene | Antifungal (C. albicans) | MIC = 125 µg/mL | [15] |
| Thiazolidinone | 4-hydroxy-3-methoxybenzylidene | Anticancer (MCF-7) | IC₅₀ = 2.57 µM | [6] |
| Thiazolidinone | 4-hydroxy-3-methoxybenzylidene | Anticancer (HepG2) | IC₅₀ = 7.26 µM | [6] |
This table is illustrative and compiles data from derivatives of various thiazole cores to demonstrate the potential of these chemical transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-biofilm activity of thiazole Schiff bases | Semantic Scholar [semanticscholar.org]
- 9. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. minarjournal.com [minarjournal.com]
- 14. jocpr.com [jocpr.com]
- 15. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with 2-Phenyl-1,3-thiazole-4-carbaldehyde
Abstract
This document provides a comprehensive guide to performing the Knoevenagel condensation using 2-Phenyl-1,3-thiazole-4-carbaldehyde as the aldehydic substrate. The thiazole moiety is a cornerstone in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its diverse biological activities.[1][2][3][4] The Knoevenagel condensation is a potent C-C bond-forming reaction, essential for synthesizing α,β-unsaturated compounds which are valuable intermediates in drug discovery and development.[5][6] This guide delves into the mechanistic underpinnings of the reaction, explores the rationale behind the selection of reagents and conditions, and provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thiazole Scaffolds
The 1,3-thiazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved drugs, including anti-cancer agents like Dasatinib, anti-HIV medications such as Ritonavir, and various anti-inflammatory and antimicrobial compounds.[1][2] Its importance stems from the ability of the sulfur and nitrogen heteroatoms to engage in hydrogen bonding and other non-covalent interactions within biological targets, modulating the pharmacological profile of the molecule.[7] The functionalization of the thiazole core is therefore a critical strategy in medicinal chemistry. The Knoevenagel condensation of this compound offers a direct route to introduce diverse functionalities at the 4-position, creating libraries of novel compounds for biological screening.
Mechanistic Overview of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[8] The process is typically catalyzed by a weak base to prevent the self-condensation of the aldehyde.[9]
The mechanism proceeds through three primary steps:
-
Deprotonation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound, generating a resonance-stabilized carbanion (enolate).[10][11]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate.[11]
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced elimination of a water molecule to yield the final α,β-unsaturated product.[11][12]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 10. purechemistry.org [purechemistry.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Characterization of 2-Phenyl-1,3-thiazole-4-carbaldehyde
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for the structural elucidation and purity assessment of 2-Phenyl-1,3-thiazole-4-carbaldehyde (C₁₀H₇NOS), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques. Tailored for researchers, scientists, and drug development professionals, these application notes emphasize the causality behind experimental choices, ensuring robust and reproducible characterization.
Introduction: The Structural Imperative
This compound is a key synthetic intermediate featuring a phenyl ring, a thiazole core, and an aldehyde functional group. This unique combination of moieties contributes to its potential biological activities but also presents distinct analytical challenges.[3][4] An unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount for its application in research and development, forming the foundation of any subsequent biological or chemical studies. The following sections detail the primary analytical techniques that, when used in concert, provide a comprehensive and validated characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential to confirm the connectivity and chemical environment of every atom in the molecule.
Rationale for Experimental Design
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for many organic compounds and its relatively clean spectral window. However, if solubility is limited, or if hydrogen-bonding interactions need to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. A standard operating frequency of 400 MHz for ¹H NMR provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the thiazole ring proton, and the protons of the phenyl ring. The aldehyde proton is characteristically deshielded and appears as a singlet far downfield. The thiazole proton will also be a singlet in a distinct aromatic region. The phenyl protons will present as a more complex multiplet system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |
| Thiazole (C5-H) | 8.2 - 8.4 | Singlet (s) | 1H |
| Phenyl (ortho-H) | 7.9 - 8.1 | Multiplet (m) | 2H |
| Phenyl (meta/para-H) | 7.4 - 7.6 | Multiplet (m) | 3H |
Note: These are predicted values based on spectral data from analogous structures. Actual values may vary slightly.[5][6]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, 10 distinct signals are expected. The carbonyl carbon of the aldehyde will be the most downfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 184 - 186 |
| Thiazole (C2) | 168 - 170 |
| Thiazole (C4) | 153 - 155 |
| Phenyl (C-ipso) | 132 - 134 |
| Phenyl (C-para) | 131 - 133 |
| Phenyl (C-meta) | 129 - 130 |
| Phenyl (C-ortho) | 126 - 128 |
| Thiazole (C5) | 125 - 127 |
Note: These are predicted values based on spectral data from analogous structures. Actual values may vary slightly.[6][7]
Step-by-Step NMR Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a spectral width of approximately 12-15 ppm.
-
Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of protons.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a spectral width of approximately 220-240 ppm.
-
A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale and Expected Absorptions
For this compound, the key functional groups that will give rise to characteristic absorption bands are the aldehyde C=O, the aromatic C=C and C-H bonds, and the thiazole ring C=N bond. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Thiazole C=N | Stretch | 1600 - 1650 | Medium |
| C-N / C-S | Stretch | 1000 - 1300 | Medium |
Reference: Characteristic IR absorption data is widely available in standard spectroscopy textbooks and databases.[8]
Step-by-Step FT-IR Protocol (ATR)
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction). Identify and label the characteristic absorption peaks corresponding to the functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.
Rationale for Ionization Technique
Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining a prominent molecular ion peak ([M+H]⁺), confirming the molecular weight. Electron Ionization (EI) is a higher-energy technique that induces more extensive fragmentation, providing a detailed fragmentation "fingerprint" that can be used for structural confirmation.
Expected Mass Spectrum Data
The molecular formula C₁₀H₇NOS gives a monoisotopic mass of approximately 189.02 Da.[1][9]
-
ESI-MS: A strong signal at m/z 190.03 ([M+H]⁺) is expected.
-
EI-MS: The molecular ion peak (M⁺˙) should be observed at m/z 189. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, 29 Da) leading to a fragment at m/z 160, and cleavage of the phenyl group (C₆H₅, 77 Da) resulting in a fragment at m/z 112.
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Proposed Fragment | Identity |
| 189 | [C₁₀H₇NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [M - CHO]⁺ | Loss of aldehyde group |
| 112 | [M - C₆H₅]⁺ | Loss of phenyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Step-by-Step MS Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Operate in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Chromatographic Methods: Purity Assessment
Chromatography is essential for determining the purity of the synthesized compound. Thin Layer Chromatography (TLC) provides a rapid qualitative assessment, while High-Performance Liquid Chromatography (HPLC) offers quantitative purity data.
Rationale for Method Selection
A combination of a non-polar stationary phase (like C18 silica in reverse-phase HPLC) and a polar mobile phase (like acetonitrile/water) is typically effective for separating organic molecules of this nature. The UV-active phenyl and thiazole rings allow for sensitive detection using a UV detector.
Step-by-Step TLC Protocol
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Spotting: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexane). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spot(s) under UV light (254 nm). A single spot indicates high purity. Calculate the Retention Factor (Rf).
Step-by-Step HPLC Protocol
-
System Configuration:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram.
-
Data Interpretation: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides the percentage purity.
Integrated Analytical Workflow
The characterization of this compound should follow a logical progression, where each technique confirms and complements the findings of the others.
Caption: Integrated workflow for compound characterization.
Conclusion
The analytical methods detailed in this guide provide a robust and self-validating framework for the comprehensive characterization of this compound. By systematically applying chromatographic, spectroscopic, and spectrometric techniques, researchers can ensure the structural integrity and purity of their material, which is a non-negotiable prerequisite for its use in further scientific investigation.
References
- 1. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: Reactions of 2-Phenyl-1,3-thiazole-4-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatile 2-Phenyl-1,3-thiazole-4-carbaldehyde Scaffold
The 2-phenyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carbaldehyde group at the 4-position of this heterocyclic system opens up a gateway for a multitude of chemical transformations, allowing for the synthesis of diverse libraries of compounds with potential therapeutic applications.
This guide provides detailed application notes and protocols for the reaction of this compound with various amines, focusing on the formation of Schiff bases and their subsequent reduction to secondary amines. Additionally, the Knoevenagel condensation of this aldehyde with active methylene compounds is explored, further highlighting its synthetic utility. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in their adaptation and troubleshooting.
PART 1: Synthesis of the Starting Material: this compound
A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3] This involves the reaction of a thioamide with an α-haloketone or a related species. For the synthesis of this compound, a suitable starting material is thiobenzamide, which can be reacted with a 3-halo-2-oxopropanal derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from general Hantzsch thiazole synthesis procedures.
Materials:
-
Thiobenzamide
-
2-Bromo-3-oxopropanal (or its protected equivalent)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.
-
To this solution, add 2-bromo-3-oxopropanal (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Characterization: The structure of the synthesized aldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Reactions with Amines: Schiff Base Formation and Reductive Amination
The reaction of this compound with primary amines is a cornerstone for generating molecular diversity. This typically proceeds through a two-step sequence: the formation of a Schiff base (imine) followed by its reduction to a secondary amine.
A. Schiff Base (Imine) Formation
The condensation of an aldehyde with a primary amine to form a Schiff base is a reversible reaction that is often catalyzed by a small amount of acid.[4] The removal of water as it is formed drives the reaction to completion.
Protocol 2: General Procedure for Schiff Base Formation
Materials:
-
This compound
-
Substituted aniline or aliphatic primary amine (e.g., aniline, p-toluidine, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Expected Characterization Data for a Representative Schiff Base (N-((2-phenyl-1,3-thiazol-4-yl)methylene)aniline):
-
¹H NMR: A characteristic singlet for the imine proton (-CH=N-) is expected to appear in the range of δ 8.5-9.0 ppm. Aromatic protons will be observed in the region of δ 7.0-8.5 ppm.
-
¹³C NMR: The imine carbon signal (-CH=N-) typically appears around δ 160-165 ppm.
-
IR: A strong absorption band corresponding to the C=N stretch should be visible around 1620-1640 cm⁻¹.
B. Reductive Amination
The reduction of the Schiff base intermediate to a secondary amine can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and convenient choice for this transformation.[5][6][7] The reaction can often be performed in one pot following the imine formation.
Protocol 3: One-Pot Reductive Amination
Materials:
-
This compound
-
Primary amine
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude secondary amine.
-
Purify the product by column chromatography on silica gel.
PART 3: Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[8][9][10][11] This reaction with this compound provides access to α,β-unsaturated compounds with potential for further functionalization.
Protocol 4: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine or Triethylamine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine or triethylamine (a few drops).
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and a precipitate of the product may form within minutes to a few hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solid product, wash with cold ethanol, and dry to obtain the pure 2-((2-phenyl-1,3-thiazol-4-yl)methylene)malononitrile.
-
If no precipitate forms, the product can be isolated by concentrating the solvent and purifying the residue by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for Schiff Base Formation
| Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Aniline | Ethanol | Acetic Acid | 2-4 | 85-95 |
| 4-Methylaniline | Ethanol | Acetic Acid | 2-4 | 80-90 |
| 4-Chloroaniline | Ethanol | Acetic Acid | 3-5 | 82-92 |
| Benzylamine | Methanol | None | 1-2 | 90-98 |
Table 2: Reductive Amination and Knoevenagel Condensation Product Summary
| Reaction Type | Amine/Methylene Compound | Reducing Agent | Product |
| Reductive Amination | Aniline | NaBH₄ | N-((2-phenyl-1,3-thiazol-4-yl)methyl)aniline |
| Reductive Amination | Benzylamine | NaBH₄ | N-benzyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine |
| Knoevenagel | Malononitrile | Piperidine | 2-((2-phenyl-1,3-thiazol-4-yl)methylene)malononitrile |
| Knoevenagel | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-phenyl-1,3-thiazol-4-yl)acrylate |
Visualization of Key Reactions
Schiff Base Formation and Reductive Amination Workflow
Caption: General workflow for the synthesis of secondary amines from this compound.
Knoevenagel Condensation Mechanism
Caption: Key steps in the Knoevenagel condensation of this compound.
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the synthetic versatility of this compound as a building block for the creation of novel chemical entities. The straightforward nature of Schiff base formation, reductive amination, and Knoevenagel condensation allows for the rapid generation of diverse molecular scaffolds. These derivatives can be further elaborated, providing a rich platform for the development of new therapeutic agents and functional materials. Researchers are encouraged to adapt and optimize these methods for their specific target molecules, contributing to the ever-expanding chemical space of thiazole-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 5. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 6. scispace.com [scispace.com]
- 7. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. banglajol.info [banglajol.info]
Application Notes and Protocols: Synthesis and Utility of Schiff Bases Derived from 2-Phenyl-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Thiazole-Based Schiff Bases
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative effects.[1][2] When the versatile thiazole scaffold is combined with the azomethine (-C=N-) functional group of a Schiff base, the resulting molecules often display enhanced and diverse biological potential.[1] Schiff bases are typically synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1] The nitrogen atom of the imine group is suggested to be crucial for their biological activity, potentially forming hydrogen bonds with active centers of cellular constituents and thereby disrupting normal cellular processes.[1]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-phenyl-1,3-thiazole-4-carbaldehyde. The protocols and insights presented herein are designed to equip researchers in drug discovery and organic synthesis with the necessary knowledge to explore this promising class of compounds.
Synthetic Strategy: The Chemistry of Imine Formation
The synthesis of Schiff bases from this compound follows the general principle of nucleophilic addition of a primary amine to the aldehyde's carbonyl group, followed by dehydration to form the stable imine linkage. The reaction is typically carried out in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration step.
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Causality Behind Experimental Choices
-
Solvent Selection: Ethanol and methanol are frequently employed as solvents due to their ability to dissolve both the aldehyde and a wide range of primary amines. Their boiling points are also suitable for conducting the reaction under reflux to increase the reaction rate.
-
Catalysis: The condensation reaction is often catalyzed by a few drops of a weak acid like glacial acetic acid or a strong acid like concentrated sulfuric acid. The acid protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.
-
Reaction Conditions: Heating the reaction mixture under reflux is a common practice to provide the necessary activation energy for the reaction and to drive the equilibrium towards the product side by removing the water formed during the reaction, although in many cases the reaction proceeds well even without active water removal. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the point of completion.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol provides a generalized procedure that can be adapted for the synthesis of a variety of Schiff bases using different primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine (1.0 eq.).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 3-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with a small amount of cold ethanol, and then dried.
-
If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol).
Workflow for Synthesis and Characterization
Caption: Experimental workflow.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| Melting Point | Determination of purity | A sharp and defined melting point range indicates a pure compound. |
| FT-IR Spectroscopy | Identification of functional groups | Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[3] |
| ¹H NMR Spectroscopy | Structural elucidation | A characteristic singlet in the range of δ 8.5-9.0 ppm corresponding to the azomethine proton (-CH=N-). Signals corresponding to the aromatic protons of the thiazole ring, the phenyl substituent, and the R-group from the amine.[3] |
| ¹³C NMR Spectroscopy | Carbon framework analysis | A signal in the range of δ 158-163 ppm for the imine carbon (-CH=N-). Resonances for the aromatic carbons of the thiazole and phenyl rings.[3] |
| Mass Spectrometry | Determination of molecular weight | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
Applications in Drug Development
Schiff bases derived from thiazole moieties are of significant interest to drug development professionals due to their broad spectrum of pharmacological activities.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal activities of thiazole-based Schiff bases.[4][5][6] The imine group is believed to play a critical role in their mechanism of action, which may involve the inhibition of essential enzymes or interference with the microbial cell wall synthesis. These compounds have shown activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents to combat drug-resistant infections.
Anticancer Potential
The antiproliferative properties of thiazole-derived Schiff bases have also been extensively investigated.[4][5] Their ability to induce apoptosis and inhibit the growth of various cancer cell lines suggests their potential as novel anticancer therapeutics. The mechanism of action is thought to involve the interaction of the Schiff base with cellular targets such as DNA or specific enzymes involved in cancer cell proliferation.
Conclusion
The synthesis of Schiff bases from this compound offers a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry. The straightforward synthetic protocols, coupled with the diverse biological activities of the resulting products, make this an attractive area of research for the discovery of new therapeutic agents. The detailed protocols and characterization guidelines provided in this document serve as a valuable resource for scientists venturing into the exploration of these promising molecules.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of Schiff’s Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: Synthesis of Donor-π-Acceptor Fluorescent Probes Utilizing 2-Phenyl-1,3-thiazole-4-carbaldehyde
Abstract
The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. This application note provides a comprehensive guide to the synthesis of advanced fluorescent probes starting from the versatile building block, 2-Phenyl-1,3-thiazole-4-carbaldehyde. We focus on the Knoevenagel condensation as a robust and efficient method for extending the π-conjugated system, enabling the rational design of Donor-π-Acceptor (D-π-A) fluorophores.[1][2] This guide details the underlying chemical principles, provides a step-by-step protocol for the synthesis and characterization of a representative thiazole-based probe, and discusses its potential applications in bioimaging and chemical sensing.
Introduction: The Thiazole Core as a Premier Fluorophore
The thiazole ring is a key structural component in numerous natural and synthetic compounds, including the bioluminescent molecule luciferin, responsible for the light emission in fireflies. This inherent emissive potential has spurred significant research into developing thiazole derivatives as fluorescent dyes.[3] Probes built on this scaffold offer several advantages:
-
Tunable Photophysics: The electronic properties, and thus the fluorescence characteristics (color, brightness, Stokes shift), can be finely tuned through chemical modification of the thiazole core and its substituents.
-
High Quantum Yields: Many thiazole-based dyes exhibit high fluorescence quantum yields, making them bright and sensitive reporters.[3]
-
Chemical Stability: The aromatic nature of the thiazole ring imparts good photostability and chemical resistance, which is crucial for demanding applications like live-cell imaging.
This compound serves as an ideal starting material. The phenyl group at the 2-position establishes a foundational conjugated system, while the aldehyde group at the 4-position provides a reactive handle for facile derivatization, primarily through carbon-carbon bond-forming reactions.
Synthetic Strategy: Knoevenagel Condensation for π-System Extension
To transform the moderately fluorescent this compound into a highly emissive probe, we must extend its π-conjugated system. The Knoevenagel condensation is a classic, yet powerful, reaction perfectly suited for this purpose.[2][4][5]
Mechanism Rationale: The reaction involves the nucleophilic addition of a carbanion, generated from an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z and Z'), to the electrophilic carbonyl carbon of the aldehyde.[4] This is followed by a dehydration step, which is often spontaneous, to yield a stable, conjugated α,β-unsaturated product. A weak base, such as piperidine, is typically used as a catalyst to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4][5]
The power of this reaction lies in its ability to covalently link the thiazole aldehyde (an acceptor-π unit) to a new functional group, thereby creating a more extensive electronic system. By strategically choosing the active methylene compound, we can install potent electron-donating or electron-accepting moieties to craft probes with specific photophysical properties, such as those with a Donor-π-Acceptor (D-π-A) architecture.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your target compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The thiazole ring is a prominent scaffold in medicinal chemistry, and the introduction of a formyl group at the 4-position provides a versatile handle for further molecular elaboration.[1][2] This guide will focus on two primary synthetic routes: the Hantzsch thiazole synthesis followed by oxidation, and the direct formylation of 2-phenylthiazole via the Vilsmeier-Haack reaction. We will explore common challenges and provide solutions to improve your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis of the Thiazole Precursor
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring.[3][4][5] However, several factors can lead to poor yields.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Improper Solvent Choice: The solvent plays a crucial role in reaction rate and yield.
-
Suboptimal pH: The pH of the reaction mixture can influence the reaction rate and product stability.
-
Solution: While many Hantzsch syntheses proceed without a catalyst, some benefit from acidic or basic conditions. For certain substrates, acidic conditions can alter the regioselectivity of the reaction.[7] Experiment with the addition of a non-nucleophilic base or a catalytic amount of acid to optimize the conditions for your specific substrates.
-
-
Inefficient Work-up: The product may be lost during the work-up procedure.
-
Solution: The thiazole product often precipitates upon basification of the reaction mixture with aqueous sodium carbonate or bicarbonate.[6] If the product does not precipitate, it may be soluble in the aqueous layer. In this case, perform an extraction with a suitable organic solvent like ethyl acetate.[6]
-
Issue 2: Low Yield in the Vilsmeier-Haack Formylation of 2-Phenylthiazole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[8][9][10] However, its success is contingent on several factors.
Probable Causes & Solutions:
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, generated in situ from DMF and an activating agent like POCl₃, can be unstable.
-
Solution: Ensure that the DMF is anhydrous and the POCl₃ is fresh. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagent.
-
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The reactivity of the Vilsmeier reagent can be a limiting factor.
-
Solution: While POCl₃ is common, other activating agents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent.[11] The choice of agent can influence the reactivity and should be optimized for your substrate.
-
-
Low Reactivity of the 2-Phenylthiazole Substrate: The electron density of the thiazole ring influences its susceptibility to electrophilic attack.
-
Solution: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[8][11] If the 2-phenyl group is substituted with electron-withdrawing groups, the formylation may be sluggish. In such cases, increasing the reaction temperature or using a more reactive formylating agent may be necessary.[11] The reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[11]
-
-
Side Reactions: Undesired side reactions can consume starting material and reduce the yield of the desired product.
Issue 3: Difficulty in Oxidizing (2-Phenyl-1,3-thiazol-4-yl)methanol to the Aldehyde
If you are following a two-step route involving the Hantzsch synthesis of the corresponding alcohol, the subsequent oxidation can be a critical step.
Probable Causes & Solutions:
-
Over-oxidation to Carboxylic Acid: Strong oxidizing agents can lead to the formation of the corresponding carboxylic acid.
-
Solution: Employ mild oxidizing agents that are selective for the conversion of primary alcohols to aldehydes. Common choices include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP).
-
-
Incomplete Oxidation: The reaction may not go to completion, leaving unreacted starting material.
-
Solution: Monitor the reaction by TLC. If the reaction is sluggish, a slight excess of the oxidizing agent or an extended reaction time may be required. Ensure the reaction conditions are optimal for the chosen reagent (e.g., appropriate solvent and temperature).
-
-
Unusual Rearrangement/Decomposition: In some cases, unexpected side reactions can occur under certain conditions. For instance, treatment of some thiazol-2-ylmethanols with sulfuric acid in aqueous dimethoxyethane can lead to the corresponding ketone.[13]
-
Solution: Carefully select reaction conditions and avoid harsh acidic environments unless a specific transformation is intended.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound?
A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction.
-
Hantzsch Synthesis followed by Oxidation: This is a versatile route, especially if a variety of substituted thiazoles are desired, as the starting α-haloketones and thioamides can be readily varied.
-
Vilsmeier-Haack Formylation: This is a more direct, one-step approach if 2-phenylthiazole is readily available. It is often efficient for electron-rich thiazole systems.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
Q3: What are the key safety precautions to consider during these syntheses?
A3:
-
Thionyl chloride and Phosphorus oxychloride (POCl₃): These reagents are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
α-Haloketones: These are lachrymators and skin irritants. Handle with care in a fume hood.
-
Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.
Q4: What are the best practices for purifying the final product?
A4:
-
Column Chromatography: This is a highly effective method for purifying the crude product. Use silica gel as the stationary phase and a solvent system determined by TLC analysis.[14] A gradient of hexane and ethyl acetate is often a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification technique. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to induce crystallization.[14]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid ethyl ester (Hantzsch Precursor)
This protocol is adapted from a general Hantzsch thiazole synthesis.[15]
-
To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in ethanol, add thiobenzamide (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid formed and precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude 2-phenyl-1,3-thiazole-4-carboxylic acid ethyl ester.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Reduction of the Ester to (2-Phenyl-1,3-thiazol-4-yl)methanol
This protocol is based on a standard ester reduction using lithium aluminum hydride.[16]
-
In a round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C.
-
Slowly add a solution of 2-phenyl-1,3-thiazole-4-carboxylic acid ethyl ester (1 equivalent) in anhydrous THF to the suspension.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify by column chromatography on silica gel.
Protocol 3: Oxidation to this compound
This protocol uses pyridinium chlorochromate (PCC) for a mild oxidation.
-
In a round-bottom flask, dissolve (2-phenyl-1,3-thiazol-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify by column chromatography on silica gel.
Protocol 4: Vilsmeier-Haack Formylation of 2-Phenylthiazole
This protocol is a general procedure for the Vilsmeier-Haack reaction.[11][17]
-
In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-phenylthiazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with aqueous sodium hydroxide until a pH of 8-9 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Reaction | Key Reagents | Typical Conditions | Potential Issues | Troubleshooting Tips |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Ethanol, Reflux | Low yield, Incomplete reaction | Monitor by TLC, Optimize temperature and solvent[6] |
| Vilsmeier-Haack Formylation | 2-Phenylthiazole, DMF, POCl₃ | 0 °C to 70 °C | Low yield, Side reactions | Use anhydrous reagents, Control temperature[11] |
| Alcohol Oxidation | (2-Phenyl-1,3-thiazol-4-yl)methanol, PCC | DCM, Room Temperature | Over-oxidation, Incomplete reaction | Use mild oxidizing agent, Monitor by TLC |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. bepls.com [bepls.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Phenyl-1,3-thiazole-4-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS 20949-81-9). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block in high purity. The inherent characteristics of this molecule—a polar aromatic aldehyde with a basic nitrogen-containing heterocycle—present unique purification hurdles. This guide provides in-depth, field-proven solutions in a direct question-and-answer format, explaining not just the how, but the critical why behind each methodological choice.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound.
Q1: My crude material shows a persistent impurity spot on the TLC that is more polar than the product. What is it and how do I remove it?
A1: The most common and highly polar impurity in aldehyde syntheses is the corresponding carboxylic acid (2-phenyl-1,3-thiazole-4-carboxylic acid), formed via air oxidation.[1][2] This oxidation is a frequent issue with aldehydes and can occur during the reaction, work-up, or even storage.
Recommended Solution: Aqueous Basic Wash
Before attempting chromatography or recrystallization, perform a liquid-liquid extraction to remove the acidic impurity.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] The bicarbonate, a weak base, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral aldehyde remains in the organic layer.
-
Repeat the wash 2-3 times, monitoring the pH of the aqueous layer to ensure it remains basic.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[2]
This simple step can significantly improve the purity of your material before committing to more resource-intensive purification methods.
Q2: My compound is streaking severely on the silica gel TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. What's wrong?
A2: This is the most common issue for heterocyclic amines and related compounds like your thiazole. The streaking is caused by a strong ionic interaction between the basic nitrogen atom on the thiazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This interaction leads to slow, uneven migration up the TLC plate.
Recommended Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent to neutralize the acidic sites on the silica. The most common choice is triethylamine (TEA). Start with 0.5% TEA in your chosen solvent system (e.g., Hexane:Ethyl Acetate) and increase up to 2% if needed.[1] An alternative for very basic compounds is to use a small percentage of a 7N ammonia solution in methanol as part of your mobile phase.[1]
-
Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica and can be purchased in acidic, neutral, or basic forms. For this compound, neutral or basic alumina would be most appropriate to avoid the strong acidic interactions.[1]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar. Your polar compound will elute earlier, often with better peak shape, using polar solvents like methanol/water or acetonitrile/water.[1]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions regarding the purification strategy for this compound.
Q3: What is the best general-purpose purification method for this compound?
A3: Flash column chromatography on silica gel is the most versatile and widely applicable method for purifying this compound, provided the streaking issue is addressed (see Q2). It allows for the separation of impurities with different polarities, such as unreacted starting materials, the over-oxidized carboxylic acid, and less polar byproducts. A detailed protocol is provided in Part 3.
Q4: My aldehyde seems to be decomposing on the silica gel column, resulting in low recovery. Why is this happening and what can I do?
A4: The acidic nature of standard silica gel can sometimes catalyze decomposition or self-condensation (aldol) reactions of sensitive aldehydes.[2] If you suspect this is occurring (e.g., you see new, often more polar, spots appearing in your collected fractions that weren't in the crude material), you have several options:
-
Deactivate the Silica: Use the triethylamine-modified eluent as described in A2. The TEA will neutralize the most aggressive acidic sites, making the silica less reactive.
-
Switch to a Less Acidic Stationary Phase: Neutral alumina is an excellent choice to avoid acid-catalyzed decomposition.
-
Use an Alternative Purification Technique: Consider recrystallization or the bisulfite adduct method described in Q5.
Q5: I need exceptionally high-purity material. Is there a chemical method to purify my aldehyde away from non-aldehydic impurities?
A5: Yes, the formation of a sodium bisulfite adduct is a classic and highly effective chemical purification technique for aldehydes.[4] This method is particularly useful for removing impurities that are not aldehydes and have similar polarity to your target compound.
Workflow for Bisulfite Adduct Purification:
-
Dissolve or suspend your crude aldehyde in water.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of a concentrated aqueous solution of sodium bisulfite (NaHSO₃). The reaction can be exothermic, so use an ice bath to maintain a cool temperature.[4]
-
Stir the mixture vigorously. The reaction forms a water-soluble bisulfite adduct with your aldehyde.[4]
-
Once the adduct has formed, perform several extractions with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the water-insoluble organic impurities.
-
After the impurities are removed, regenerate the pure aldehyde by adding a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to the aqueous layer until the evolution of gas (SO₂) ceases.[4]
-
The pure aldehyde will precipitate or can be extracted from the aqueous layer with a fresh portion of organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent to yield the purified product.
Q6: How should I store the purified this compound to prevent degradation?
A6: Aldehydes are susceptible to air oxidation.[2] To ensure long-term stability, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For maximum shelf life, store at a low temperature (e.g., in a refrigerator at 4°C or a freezer at -20°C) and protect it from light.
Part 3: Detailed Experimental Protocols & Data
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is optimized to mitigate the common issues associated with purifying this compound.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare a suitable mobile phase, typically a mixture of hexanes and ethyl acetate.
-
To this mixture, add 0.5-1.0% (v/v) of triethylamine (TEA) to prevent streaking. For example, for 1 L of 70:30 Hexanes:Ethyl Acetate, add 5-10 mL of TEA.
2. Dry Loading the Sample:
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add 2-3 times the mass of your product in an inert solid support (e.g., 2-3 g of Celite or silica gel).[5]
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[5] This dry-loading technique prevents solvent-related band broadening and improves separation.
3. Packing and Running the Column:
-
Select a column of appropriate size for your sample amount.
-
Pack the column with silica gel using your prepared eluent (wet-packing is common).
-
Carefully add the dry-loaded sample to the top of the silica bed, creating an even layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance when adding eluent.[5]
-
Carefully add the eluent and apply pressure to begin the elution process.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent and residual TEA in vacuo.
Purification Strategy Summary
| Observed Problem | Likely Cause | Recommended Technique | Key Parameters / Solvent System |
| High Polarity Spot on TLC | Carboxylic acid impurity from oxidation[1][2] | Aqueous Basic Wash | Dissolve in EtOAc or DCM, wash with sat. NaHCO₃ (aq).[2] |
| Severe Streaking on TLC | Basic thiazole nitrogen interacting with acidic silica[1] | Mobile Phase Modification or Alternative Stationary Phase | Add 0.5-2.0% triethylamine to eluent (e.g., Hex:EtOAc).[1] Or, use neutral alumina. |
| Low Yield from Column | Decomposition on acidic silica gel | Deactivate Silica or Use Alternative Method | Use TEA in eluent.[1] Or, switch to recrystallization or bisulfite adduct formation.[4] |
| Complex Impurity Profile | Multiple byproducts from synthesis | Flash Column Chromatography | Silica gel with Hexanes:Ethyl Acetate + 1% TEA gradient. |
| Need for Ultra-High Purity | Removal of stubborn non-aldehydic impurities | Bisulfite Adduct Formation | Aqueous sodium bisulfite, followed by regeneration with NaHCO₃.[4] |
Part 4: Visualization of Workflows
General Purification Workflow
Caption: Decision workflow for purifying this compound.
Troubleshooting TLC Streaking
Caption: Troubleshooting guide for TLC streaking of the title compound.
References
Technical Support Center: Optimization of 2-Phenyl-1,3-thiazole-4-carbaldehyde Synthesis
Welcome to the technical support guide for the synthesis and optimization of 2-Phenyl-1,3-thiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction parameters, helping you troubleshoot common issues and optimize your synthesis for yield, purity, and scalability.
Part 1: Strategic Synthesis Planning
The selection of a synthetic route is the most critical decision, dictating the challenges you may encounter. There are three primary, well-established pathways to the target aldehyde. Your choice depends on the availability of starting materials, required scale, and safety considerations.
Workflow: Choosing Your Synthetic Route
This diagram outlines the decision-making process for selecting the most appropriate synthetic strategy.
Part 2: Troubleshooting & Optimization by Synthetic Route
This section is structured in a question-and-answer format to directly address common experimental failures and optimization challenges for the two most prevalent synthetic routes.
Route A: Vilsmeier-Haack Formylation of 2-Phenylthiazole
This is often the most direct method if the 2-phenylthiazole starting material is available. The reaction involves the formylation of an electron-rich aromatic ring using the Vilsmeier reagent, which is generated in situ from a formamide (like DMF) and an acid chloride (typically POCl₃).[1][2][3]
References
Technical Support Center: Stability of 2-Phenyl-1,3-thiazole-4-carbaldehyde in Solution
Welcome to the technical support center for 2-Phenyl-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience. Our goal is to provide you with the expertise to anticipate and resolve stability challenges, ensuring the integrity and success of your experiments.
I. Troubleshooting Guide: Degradation in Solution
This section addresses specific stability problems you may encounter during your work with this compound. Each issue is followed by potential causes and detailed, step-by-step protocols for investigation and resolution.
Issue 1: Rapid Loss of Purity in Aqueous Solutions, Especially at Non-Neutral pH
Question: I've observed a rapid decrease in the purity of my this compound stock solution, which is prepared in a buffered aqueous-organic mixture. The degradation seems to be more pronounced in acidic or basic conditions. What could be the cause, and how can I investigate and prevent this?
Answer:
The instability of this compound in aqueous solutions, particularly at acidic or basic pH, is a common challenge. The primary culprits are hydrolysis of the aldehyde group and potential pH-mediated degradation of the thiazole ring.
Probable Causes:
-
Hydrolysis: The aldehyde functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1] In aqueous environments, the aldehyde can exist in equilibrium with its hydrate form. This equilibrium can be a precursor to further degradation pathways.
-
Thiazole Ring Instability: While generally aromatic and stable, the thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Workflow:
Caption: Workflow for investigating hydrolytic instability.
Experimental Protocol: Forced Hydrolysis Study
This protocol will help you determine the pH-dependent stability of your compound.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Buffer solutions (pH 4, 7, 9)
-
HPLC or UPLC system with UV/PDA and MS detectors
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of deionized water.
-
Buffered Solutions: Prepare similar dilutions in pH 4, 7, and 9 buffers.
-
-
Incubation: Store all solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Expected Outcome & Mitigation:
You will likely observe significant degradation in the acidic and basic solutions. The neutral and buffered pH 7 solutions should show greater stability.
-
Mitigation:
-
Prepare solutions in a pH range of 6-7.
-
If possible, use aprotic organic solvents like DMSO or DMF for stock solutions and minimize the amount of water.
-
Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.
-
Issue 2: Solution Discoloration and Purity Loss Upon Exposure to Light
Question: My solutions of this compound turn yellow/brown and show new peaks in the chromatogram after being left on the lab bench. What is happening, and what precautions should I take?
Answer:
This observation strongly suggests photodegradation. Aromatic aldehydes and thiazole-containing compounds can be sensitive to light, leading to a variety of photochemical reactions.
Probable Causes:
-
Photochemical Oxidation: The aldehyde group can be oxidized to a carboxylic acid upon exposure to light and air.
-
Thiazole Ring Photoreaction: The thiazole ring itself can undergo photochemical reactions. Studies on similar thiazole-containing pharmaceuticals have shown that photodegradation can occur via a [4+2] cycloaddition with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to other products.[2]
-
Polymerization: Aromatic aldehydes can sometimes undergo light-induced polymerization.
Troubleshooting Workflow:
Caption: Workflow for investigating photodegradation.
Experimental Protocol: Photostability Study
This protocol is a simplified version based on ICH Q1B guidelines to assess light sensitivity.
Materials:
-
This compound solution in a relevant solvent (e.g., ACN:water)
-
Clear and amber glass vials
-
Aluminum foil
-
Photostability chamber with controlled light (visible and UV) and temperature
-
HPLC or UPLC system
Procedure:
-
Sample Preparation: Aliquot the solution into both clear and amber vials. Wrap one set of clear vials completely in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped clear vials and the amber vials in a photostability chamber. Expose them to a controlled light source (e.g., an option that provides both UV and visible light). Store the dark controls at the same temperature.
-
Time-Point Analysis: Analyze samples from each set (exposed, amber, and dark control) at appropriate time intervals.
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and any new peaks.
Expected Outcome & Mitigation:
You should see significantly more degradation in the clear vials compared to the amber vials and the dark controls.
-
Mitigation:
-
Always store stock solutions and experimental samples in amber vials or containers wrapped in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
Consider adding a photostabilizer to the formulation if appropriate for the application.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation product if my solution of this compound is left open to the air?
A1: The most probable degradation product from aerial oxidation is 2-Phenyl-1,3-thiazole-4-carboxylic acid. The aldehyde group is susceptible to oxidation to a carboxylic acid, a common degradation pathway for many aldehyde-containing compounds.[1]
Q2: I am using common excipients like PEGs and Polysorbates in my formulation. Could these cause stability issues?
A2: Yes, certain excipients can contain reactive impurities that may lead to the degradation of this compound. Polyethylene glycols (PEGs) and polysorbates are known to contain trace amounts of formaldehyde and peroxides as impurities, which can be formed during their synthesis or upon storage.[2][3] Formaldehyde can potentially react with the thiazole ring, while peroxides can oxidize the aldehyde group. It is crucial to screen different lots and suppliers of excipients for reactive impurities.
Q3: What are the ideal storage conditions for a stock solution of this compound in DMSO?
A3: For optimal stability, a stock solution in an anhydrous aprotic solvent like DMSO should be stored at -20°C or -80°C in an amber vial with a tight-fitting cap to minimize exposure to light, moisture, and air. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q4: What type of analytical method is best for monitoring the stability of this compound?
A4: A stability-indicating Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with both Photodiode Array (PDA) and Mass Spectrometry (MS) detection is highly recommended.[4][5]
-
UPLC provides high resolution and fast analysis times.
-
A C18 column is a good starting point for method development.
-
PDA detection allows for peak purity assessment.
-
MS detection is invaluable for the identification and structural elucidation of unknown degradation products.
A typical gradient method might involve a mobile phase of water and acetonitrile with a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency for MS detection.
Q5: I'm seeing peak tailing in my HPLC analysis. What could be the cause?
A5: Peak tailing for a heterocyclic compound like this can have several causes:
-
Secondary Silanol Interactions: The nitrogen atom in the thiazole ring can interact with residual silanol groups on the silica-based column packing material. To mitigate this, use a modern, end-capped column or add a competing base like triethylamine to the mobile phase (if MS compatibility is not required). Adjusting the mobile phase pH can also help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination: Strongly retained impurities from previous injections can cause active sites on the column, leading to tailing. Flush the column with a strong solvent.[6]
III. Summary of Stability Profile
The stability of this compound in solution is influenced by several factors. The following table summarizes the key degradation pathways and recommended preventative measures.
| Stress Factor | Potential Degradation Pathway | Key Degradation Product(s) | Mitigation Strategies |
| Acid/Base Hydrolysis | Hydrolysis of the aldehyde, potential thiazole ring opening. | 2-Phenyl-1,3-thiazole-4-carboxylic acid, ring-opened fragments. | Maintain pH between 6-7; use aprotic solvents; store at low temperatures. |
| Oxidation | Oxidation of the aldehyde group. | 2-Phenyl-1,3-thiazole-4-carboxylic acid. | Purge solutions with inert gas (N₂ or Ar); add antioxidants if compatible; store in tightly sealed containers. |
| Photodegradation | Photo-oxidation, [4+2] cycloaddition with singlet oxygen. | 2-Phenyl-1,3-thiazole-4-carboxylic acid, rearranged endoperoxide products. | Store in amber vials or protect from light; work in low-light conditions. |
| Thermal Degradation | Decarbonylation, fragmentation of the thiazole ring at high temperatures. | 2-Phenylthiazole and other fragments. | Store at recommended low temperatures; avoid prolonged exposure to high heat during experiments. |
| Excipient Incompatibility | Reaction with reactive impurities (e.g., aldehydes, peroxides). | Adducts, oxidation products. | Screen excipients for reactive impurities; use high-purity excipients.[2][3] |
IV. References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 623-632.
-
Li, Z., et al. (2009). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 10(4), 1299-1312.
-
Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
-
Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies.
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Klick, S., et al. (2005). Toward a generic approach for the development of stability-indicating methods for drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
-
Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
References
- 1. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 2. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis, ensuring high yield and purity.
Introduction: Navigating the Synthesis
This compound is a valuable building block in medicinal chemistry, notably in the development of inhibitors for enzymes like CYP51 and as a precursor for various bioactive compounds.[1][2] Its synthesis, while conceptually straightforward, is fraught with potential pitfalls related to reagent stability, competing side reactions, and purification challenges. The most common synthetic strategies involve a two-stage process: the formation of the 2-phenylthiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the C4-aldehyde group. This guide provides a structured, problem-solving approach to master this synthesis.
Part 1: Troubleshooting the 2-Phenylthiazole Core Synthesis (Hantzsch Reaction)
The Hantzsch thiazole synthesis is a classic and robust method for forming the thiazole ring.[3][4] It typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the 2-phenylthiazole core, this translates to reacting thiobenzamide with an appropriate α-halocarbonyl.
FAQ 1: My Hantzsch reaction is suffering from low yield. What are the primary causes?
Low yields in the Hantzsch synthesis are common and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or side reactions.
Answer:
-
Reagent Purity and Stability:
-
Thiobenzamide Quality: Thioamides can be susceptible to hydrolysis, converting back to the corresponding amide (benzamide). Benzamide will not participate in the cyclization, thus acting as an inert impurity and reducing your theoretical yield. Always use freshly prepared or high-purity thiobenzamide. The synthesis of thioamides itself can be complex, with various methods available.[5][6][7]
-
α-Halocarbonyl Instability: Reagents like 2-bromoacetophenone or 3-bromo-2-oxopropionaldehyde are lachrymatory and can degrade over time, especially if exposed to moisture or light. Use fresh, high-quality reagents and handle them in a well-ventilated fume hood.
-
-
Reaction Conditions:
-
Temperature Control: The initial S-alkylation step is typically exothermic. If the temperature rises uncontrollably, it can promote side reactions, such as the self-condensation of the α-halocarbonyl. It is often advisable to add the α-halocarbonyl slowly at a lower temperature before gently heating to drive the cyclization and dehydration steps.
-
Solvent Choice: Ethanol or methanol are common solvents. The choice of solvent can influence the solubility of intermediates and the final product. The product hydrohalide salt is often soluble, while the free base precipitates upon neutralization.[8]
-
-
Dominant Side Reactions:
-
Self-Condensation of α-Halocarbonyl: α-Haloketones can react with themselves, particularly under basic conditions, leading to complex mixtures.
-
Formation of Isomers: If using an N-substituted thioamide, there is a possibility of forming regioisomers (e.g., 2-imino-2,3-dihydrothiazoles), especially under acidic conditions.[9]
-
Workflow: Hantzsch Thiazole Synthesis Mechanism & Key Failure Point
The diagram below illustrates the accepted mechanism for the Hantzsch synthesis. The critical failure point highlighted is the competing hydrolysis of the thioamide starting material, which halts the reaction pathway.
Caption: Hantzsch synthesis mechanism and a key failure point.
Part 2: Troubleshooting the Introduction of the 4-Carbaldehyde Group
This is the most critical and error-prone stage of the synthesis. The regioselectivity of formylation is a significant challenge.
FAQ 2: I tried a Vilsmeier-Haack reaction on 2-phenylthiazole, but I'm getting a mixture of isomers, mostly the 5-formyl product. Why is this happening?
This is an expected outcome based on the inherent electronic properties of the thiazole ring. Direct formylation of 2-phenylthiazole is not a recommended route for selectively obtaining the 4-carbaldehyde isomer.
Answer:
The thiazole ring's reactivity towards electrophiles is position-dependent. The C5 position is the most electron-rich and thus the most nucleophilic, making it the preferred site for electrophilic aromatic substitution.[10] The C4 position is comparatively electron-neutral, and the C2 position is electron-deficient.
The Vilsmeier-Haack reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).[11][12][13][14] Consequently, this electrophile will preferentially attack the C5 position. While some C4-formylation might occur, it will almost always be the minor product, leading to a difficult-to-separate isomeric mixture.
Diagram: Regioselectivity in Vilsmeier-Haack Formylation of 2-Phenylthiazole
This diagram illustrates why the Vilsmeier-Haack reaction favors the C5 position over the C4 position.
Caption: Vilsmeier-Haack reaction showing preferential attack at C5.
FAQ 3: What is the recommended, selective method for synthesizing this compound?
To avoid the issue of regioselectivity, the most reliable strategy is to build the thiazole ring with the aldehyde (or a protected precursor) already incorporated at the C4 position.
Answer:
The preferred method is a modified Hantzsch synthesis using an α-halocarbonyl that already contains the C4 and C5 carbons, with a protected aldehyde at the C4 position. A common and effective reagent for this is 3-bromo-2-oxopropionaldehyde diethyl acetal or similar protected synthons.
The workflow is as follows:
-
Hantzsch Cyclocondensation: React thiobenzamide with 3-bromo-2-oxopropionaldehyde diethyl acetal. This selectively forms 2-phenyl-4-(diethoxymethyl)-1,3-thiazole.
-
Acetal Deprotection: The resulting acetal is stable and can be easily purified. The final aldehyde is then revealed by gentle acidic hydrolysis.
This approach completely bypasses the regioselectivity problem and generally provides a much cleaner product.
Part 3: Experimental Protocols & Data
Protocol 1: Recommended Synthesis of this compound
This protocol is a self-validating system. Successful isolation of the acetal intermediate (Step 1) is a strong indicator that the final deprotection will yield the desired product.
Step 1: Synthesis of 2-Phenyl-4-(diethoxymethyl)-1,3-thiazole
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in absolute ethanol (approx. 5 mL per gram of thiobenzamide).
-
To this solution, add 3-bromo-2-oxopropionaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure acetal intermediate as a pale yellow oil.
Step 2: Hydrolysis to this compound
-
Dissolve the purified acetal from Step 1 in a mixture of acetone and 2M hydrochloric acid (HCl) (e.g., 4:1 v/v).
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction with saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low yield in Hantzsch reaction | Impure thiobenzamide (hydrolyzed) | Use high-purity or freshly prepared thiobenzamide. |
| Degradation of α-halocarbonyl | Use fresh reagent; add slowly at a controlled temperature. | |
| Isomeric mixture in product | Use of Vilsmeier-Haack on 2-phenylthiazole | Adopt the recommended Hantzsch synthesis with a protected aldehyde synthon (Protocol 1). |
| Incomplete acetal deprotection | Insufficient acid or reaction time | Increase reaction time or gently warm the mixture; monitor closely by TLC. |
| Product degradation on storage | Oxidation to carboxylic acid | Store the final aldehyde under an inert atmosphere (N₂ or Ar), at low temperature, and protected from light. Ensure high purity. |
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reactions with 2-Phenyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for 2-Phenyl-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. Here, we address common and complex issues encountered during reactions involving this compound, providing in-depth, experience-driven advice to navigate experimental challenges and ensure successful outcomes. Our approach is rooted in a deep understanding of the molecule's reactivity, stability, and potential pitfalls.
I. Compound Profile and Handling
Before delving into specific reaction troubleshooting, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| CAS Number | 20949-81-9 | [1][2] |
| Molecular Formula | C₁₀H₇NOS | [1][2] |
| Molecular Weight | 189.23 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [1] |
Key Considerations:
-
Purity: Commercially available this compound may contain impurities from its synthesis, such as unreacted starting materials or byproducts. It is advisable to verify the purity by NMR or melting point before use.
-
Stability: While generally stable, the aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. Under strongly basic or acidic conditions, the thiazole ring may also exhibit instability.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
A. General Issues & Purification
Question 1: My starting material, this compound, appears discolored or shows impurities by TLC/NMR. How can I purify it?
Answer:
Discoloration or the presence of impurities can significantly impact your reaction's outcome. The primary impurity is often the corresponding carboxylic acid due to oxidation. Here are purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[3]
-
Solvent Selection: The ideal solvent will dissolve the aldehyde at high temperatures but not at room temperature.[3] A good starting point is a mixed solvent system like ethanol/water or toluene/hexane. Experiment with small quantities to find the optimal solvent ratio.
-
Protocol:
-
Dissolve the impure aldehyde in a minimal amount of the hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.[4]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[3][4]
-
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is a reliable alternative.[5]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate is typically effective. Start with a low polarity eluent and gradually increase the polarity to elute your product. The aldehyde is moderately polar and should separate well from more polar impurities like the carboxylic acid or less polar impurities from the synthesis.
-
dot
Caption: General purification workflow for this compound.
B. Wittig Reaction Failures
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[6][7] However, several factors can lead to low yields or reaction failure with this compound.
Question 2: My Wittig reaction with this compound is giving a very low yield of the desired alkene. What could be the problem?
Answer:
Low yields in Wittig reactions often stem from issues with the ylide generation or the reactivity of the aldehyde.
-
Inefficient Ylide Formation: The phosphorus ylide is the key nucleophile. Its incomplete formation is a common culprit.
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[8] For stabilized ylides (e.g., those with an adjacent ester group), weaker bases like potassium carbonate may suffice.[8]
-
Anhydrous Conditions: The ylide is highly basic and will be quenched by water or other protic solvents. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to prevent side reactions.[9]
-
-
Aldehyde Reactivity and Stability:
-
Steric Hindrance: While not exceptionally bulky, the thiazole ring can present some steric hindrance. Ensure the reaction is given sufficient time to proceed to completion.
-
Aldehyde Decomposition: Strong bases used for ylide formation can potentially react with the aldehyde in undesired ways, such as promoting self-condensation (aldol-type reactions) if any enolizable protons are present (not the case here) or other decomposition pathways. A common strategy is to generate the ylide first and then add the aldehyde solution dropwise at a low temperature.[9]
-
-
Purification Challenges: The primary byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO). Its removal can be challenging.
-
Chromatography: TPPO can often be separated from the desired alkene by column chromatography.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a hexane/ether mixture, allowing for its removal by filtration.
-
dot
Caption: Troubleshooting flowchart for a low-yielding Wittig reaction.
C. Reductive Amination Issues
Reductive amination is a common method for synthesizing amines from aldehydes.[10][11] Challenges with this compound can arise during imine formation or the reduction step.
Question 3: I am attempting a reductive amination with this compound, but I am recovering unreacted starting material and observing side products. What is going wrong?
Answer:
Successful reductive amination hinges on the efficient formation of the imine intermediate followed by its selective reduction.[10]
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water must be shifted towards the imine.
-
Acid Catalysis: The reaction is often catalyzed by a weak acid, such as acetic acid, to protonate the carbonyl oxygen and activate the aldehyde towards nucleophilic attack by the amine.
-
Water Removal: The formation of the imine produces water. Removing this water (e.g., using molecular sieves or a Dean-Stark trap) will drive the equilibrium towards the product.
-
Amine Basicity: If a weakly basic amine is used, imine formation can be slow. In such cases, a Lewis acid catalyst like Ti(OiPr)₄ can be beneficial.[12]
-
-
Side Reactions:
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (2-Phenyl-1,3-thiazol-4-yl)methanol. This is more likely with strong reducing agents like sodium borohydride (NaBH₄).[12] Milder, imine-selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are less likely to reduce the aldehyde at the reaction pH.[12]
-
Over-alkylation: If a primary amine is used, the resulting secondary amine can sometimes react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine can help to minimize this.
-
dot
Caption: Simplified two-step mechanism of reductive amination.
D. Aldol and Knovenagel Condensation Complications
This compound is an excellent electrophile for aldol and Knovenagel-type condensation reactions.[13][14] However, side reactions can occur, particularly under harsh conditions.
Question 4: In my base-catalyzed condensation reaction with this compound, I am observing a complex mixture of products and poor yield of the desired condensed product. What are the likely side reactions?
Answer:
While this compound cannot enolize itself, it is susceptible to other base-mediated side reactions.
-
Cannizzaro Reaction: In the presence of a strong base (like concentrated NaOH or KOH) and the absence of an enolizable partner, aldehydes lacking alpha-protons can undergo a disproportionation reaction to yield the corresponding primary alcohol and carboxylic acid.[15] While typically requiring forcing conditions, this pathway should be considered if your reaction stalls and is subjected to prolonged heating with a strong base.
-
Mitigation: Use milder bases (e.g., piperidine, triethylamine, or catalytic amounts of NaOH/KOH) and avoid excessive heating.
-
-
Decomposition: The thiazole ring can be sensitive to strong bases, potentially leading to ring-opening or other degradation pathways, especially at elevated temperatures.
-
Mitigation: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor the reaction closely by TLC to avoid prolonged exposure to harsh conditions after the starting material has been consumed.
-
-
Multiple Condensations: If your nucleophilic partner has multiple acidic protons, double condensation can occur.
-
Mitigation: Control the stoichiometry of your reactants carefully. Adding the aldehyde slowly to the reaction mixture can sometimes favor the mono-condensed product.
-
dot
Caption: Potential reaction pathways for the aldehyde under basic conditions.
III. References
-
Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
-
CUNY. (n.d.). Purification by Recrystallization. CUNY Academic Works.
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 20949-81-9.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
-
BenchChem. (2025). Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde".
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
-
Santa Cruz Biotechnology. (n.d.). 2-Phenyl-1,3-thiazole-4-carboxaldehyde.
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
-
Wikipedia. (2024). Reductive amination.
-
Wikipedia. (2024). Wittig reaction.
-
Mol-Instincts. (n.d.). This compound | CAS No.20949-81-9 Synthetic Routes.
-
Labware E-shop. (n.d.). This compound, 95%.
-
Request PDF. (2025). Some Transformations of 2Amino4-phenyl-1,3-thiazole. ResearchGate.
-
Pricopie, A.-I., Focșan, M., Ionuț, I., Marc, G., Vlase, L., Găină, L.-I., Vodnar, D. C., Simon, E., Barta, G., Pîrnău, A., & Oniga, O. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(5), 1198.
-
Request PDF. (2025). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate.
-
BenchChem. (2025). Purification challenges of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
-
Request PDF. (2025). Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.
-
ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde.
-
Request PDF. (2025). Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). Molecules, 24(23), 4346.
-
Sigma-Aldrich. (n.d.). 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis.
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (2015). Organic letters, 17(15), 3790–3793.
-
ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
-
Request PDF. (2025). The aldol condensation with 2,3-diphenyl-4-thiazolidinone. ResearchGate.
-
SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts.
-
Sigma-Aldrich. (n.d.). Thiazole-4-carbaldehyde.
-
Chem-Impex. (n.d.). 4-Phenyl-1,3-thiazole-2-carboxylic acid.
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Research in Pharmaceutical Sciences, 13(6), 519–528.
-
Request PDF. (2025). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate.
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. (2021). RSC Advances, 11(7), 3939–3945.
-
ResearchGate. (n.d.). (PDF) 2-Bromo-4-phenyl-1,3-thiazole.
References
- 1. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. benchchem.com [benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up the Synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters, anticipating challenges, and troubleshooting effectively. We will explore the underlying chemistry, identify potential pitfalls, and outline robust, scalable procedures.
The thiazole ring is a cornerstone of many pharmaceuticals due to its diverse biological activities.[1][2] The target molecule, this compound, serves as a crucial intermediate in the development of novel therapeutic agents. This guide focuses on the most reliable and scalable synthetic route: a two-step process involving the Hantzsch thiazole synthesis to build the core heterocycle, followed by a Vilsmeier-Haack formylation to install the aldehyde functionality.
Recommended Synthetic Pathway Overview
The synthesis is logically divided into two primary stages:
-
Stage 1: Hantzsch Thiazole Synthesis. This classic reaction constructs the 2-phenyl-1,3-thiazole core by condensing thiobenzamide with an α-halocarbonyl compound.[3][4]
-
Stage 2: Vilsmeier-Haack Formylation. This reaction introduces the C4-aldehyde group onto the electron-rich thiazole ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My Hantzsch synthesis of 2-phenylthiazole (Stage 1) is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and solutions?
Answer: This is a frequent challenge, often stemming from three main areas: reagent quality, reaction control, and side reactions.
-
Causality - Reagent Purity: The Hantzsch synthesis is a condensation reaction that is highly sensitive to impurities.[7] Thiobenzamide can hydrolyze back to benzamide, which can react to form an oxazole byproduct. The α-haloketone is often unstable and can self-condense or decompose.
-
Causality - Reaction Control: The initial Sₙ2 reaction between the thioamide sulfur and the α-haloketone is typically fast and exothermic.[8][9] Poor temperature control can lead to runaway reactions and the formation of polymeric tars.
Troubleshooting Steps & Solutions:
-
Verify Reagent Quality:
-
Thiobenzamide: Confirm purity by melting point or NMR. If necessary, recrystallize from ethanol/water.
-
α-Haloketone: Use freshly prepared or purchased material. Some α-haloketones should be stored cold and under an inert atmosphere. Purity can be checked via ¹H NMR.
-
-
Optimize Reaction Conditions:
-
Temperature: Begin the reaction at a lower temperature (e.g., 0-5 °C) and allow it to warm slowly to room temperature or be gently heated as needed. Use a temperature probe to monitor the internal temperature, especially during scale-up.
-
Stoichiometry: While the reaction is 1:1, using a slight excess (1.1 equivalents) of the thioamide can sometimes help drive the reaction to completion, especially if the α-haloketone is prone to decomposition.[9]
-
-
Control the Workup:
-
The reaction mixture is typically neutralized with a mild base like sodium bicarbonate to quench any unreacted acid and facilitate product extraction.[10] Ensure the pH is carefully adjusted to avoid product decomposition.
-
Question 2: The Vilsmeier-Haack formylation (Stage 2) is giving me low conversion, and I'm observing significant tar formation. How can I improve this?
Answer: The Vilsmeier-Haack reaction is powerful but requires precise control. Low conversion and decomposition are classic signs that the Vilsmeier reagent formation or the subsequent electrophilic substitution has gone awry.[11][12]
-
Causality - Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is highly exothermic and moisture-sensitive. The active electrophile, the Vilsmeier reagent (a chloroiminium salt), will not form efficiently in the presence of water and can decompose at high temperatures.[5]
-
Causality - Electrophilic Substitution: While the 2-phenylthiazole ring is activated towards electrophilic substitution, the reaction still requires sufficient thermal energy. However, excessive temperature will cause the substrate and product to decompose, leading to tar formation. The product aldehyde itself can be unstable under harsh conditions.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions:
-
Use anhydrous DMF. Commercially available anhydrous grades are suitable, or it can be dried over molecular sieves.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
-
Strict Temperature Control (Critical for Scale-Up):
-
Reagent Formation: Add POCl₃ dropwise to the DMF at 0 °C or below. Never add DMF to POCl₃. Monitor the internal temperature closely; a significant exotherm indicates the reaction is proceeding.
-
Formylation: After forming the reagent, add the 2-phenylthiazole substrate solution at a controlled rate, maintaining a low temperature (e.g., 0-10 °C). Once the addition is complete, allow the reaction to slowly warm to the target temperature (often between 40-80 °C, which must be optimized) and hold until completion is confirmed by TLC or HPLC.
-
-
Controlled Hydrolysis (Workup):
-
The workup is as critical as the reaction itself. The intermediate iminium salt must be hydrolyzed to the aldehyde.
-
Quench the reaction by slowly and carefully pouring it onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Neutralize the acidic solution carefully with a base like sodium hydroxide or sodium carbonate solution, keeping the temperature low to prevent product degradation. The product often precipitates upon neutralization and can be collected by filtration.
-
Scaling-Up FAQs
Q1: What are the primary safety concerns when scaling this synthesis from grams to kilograms?
A1: The primary concerns are:
-
Thermal Hazards: The Vilsmeier-Haack reagent formation is highly exothermic. A failure in cooling could lead to a dangerous runaway reaction. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is recommended before scaling.
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Use appropriate personal protective equipment (PPE) and engineering controls (fume hoods, closed-system transfers).
-
Gas Evolution: The workup of both stages, especially the Vilsmeier-Haack quench and neutralization, can release significant amounts of gas (HCl, CO₂). The reactor must have adequate venting.
Q2: Column chromatography is not practical for purifying 5 kg of the final product. What are the recommended alternatives?
A2: The goal for any scalable process is to avoid chromatography. The most viable alternative is recrystallization .
-
Solvent Screening: Perform a systematic solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvent systems for this type of molecule include isopropanol/water, ethanol, ethyl acetate/heptane, or toluene.
-
Impurity Purging: Analyze the impurity profile of your crude material. The chosen solvent system should effectively purge key impurities, leaving them in the mother liquor.
-
Seeding: Develop a seeding strategy to ensure consistent crystal form and particle size, which is crucial for filtration and drying performance.
Q3: What In-Process Controls (IPCs) are essential for ensuring batch-to-batch consistency?
A3: Robust IPCs are the cornerstone of a reproducible process.
-
Reaction Completion: Use TLC or, preferably, HPLC to monitor the disappearance of starting material. Define a clear endpoint for the reaction (e.g., <1% starting material remaining).
-
Intermediate Quality: After Stage 1, isolate the 2-phenylthiazole and confirm its purity by NMR and HPLC before proceeding. Using a high-quality intermediate is critical for the success of the next step.
-
Final Product Purity: After workup and isolation, use HPLC for purity analysis and NMR/Mass Spectrometry for structural confirmation. Set specifications for the final product (e.g., >99.0% purity).
Experimental Protocols & Data
Data Summary Table
| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Vilsmeier-Haack Formylation |
| Key Reagents | Thiobenzamide, 3-Bromo-2-oxopropanal | 2-Phenylthiazole, POCl₃, DMF |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to 60 °C | 0 °C to 70 °C (Optimized) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 75-85% | 70-80% |
| Workup | Aqueous NaHCO₃ quench, extraction | Quench on ice, neutralization, filtration |
Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole (Stage 1)
-
To a stirred solution of thiobenzamide (1.1 eq) in absolute ethanol, add 3-bromo-2-oxopropanal (1.0 eq) dropwise at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 60-70 °C) for 2-3 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the thiobenzamide is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-phenylthiazole, which can be purified by crystallization or used directly if purity is sufficient (>95%).
Protocol 2: Synthesis of this compound (Stage 2)
-
In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (10 volumes). Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 2-phenylthiazole (1.0 eq) in a small amount of anhydrous DMF dropwise, again maintaining an internal temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.
-
Adjust the pH of the aqueous slurry to 7-8 using 2M sodium hydroxide solution, keeping the temperature below 20 °C.
-
The product will precipitate as a solid. Stir the slurry for 1 hour, then collect the solid by filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum at 40-50 °C. The crude product can be purified by recrystallization from a suitable solvent like isopropanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
Technical Support Center: Synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde. This molecule is a crucial building block in medicinal chemistry, frequently appearing in compounds targeting a range of diseases. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will explore the classic Hantzsch synthesis pathway and delve into modern, alternative routes, providing not just protocols but the rationale behind our procedural choices.
Section 1: The Hantzsch Thiazole Synthesis & Subsequent Formylation
The most well-trodden path to this compound involves a two-stage process: first, the construction of the 2-phenyl-1,3-thiazole core via the Hantzsch synthesis, followed by the introduction of the aldehyde group at the C4 position.
Caption: General workflow for the two-stage synthesis of the target compound.
Troubleshooting the Hantzsch Synthesis (Stage 1)
Question 1: My yield for the 2-phenyl-1,3-thiazole core is consistently low. What are the most likely causes?
Answer: Low yields in the Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, are a common frustration.[1] Let's break down the critical variables:
-
Reagent Quality:
-
α-Haloketone Instability: The α-haloketone (e.g., 2-bromoacetophenone) is often the culprit. These reagents can be lachrymatory and susceptible to self-condensation or degradation upon storage. It's advisable to use freshly opened or purified material. Purity can be quickly checked by ¹H NMR.
-
Thioamide Purity: Ensure your thiobenzamide is pure. It can be synthesized from benzamide using Lawesson's reagent and should be recrystallized if impurities are suspected.[2]
-
-
Reaction Conditions:
-
Solvent Choice: Ethanol is the most common solvent, but its polarity and protic nature can influence reaction rates. For less reactive substrates, switching to a higher boiling point solvent like 1-butanol or employing a solvent mixture like Ethanol/Water (50/50) under reflux can improve yields.[3]
-
Temperature: While many Hantzsch reactions proceed at room temperature or with gentle heating (e.g., 60-80 °C), some substrate combinations require reflux to drive the reaction to completion.[1][3] However, excessive heat can lead to byproduct formation. A systematic temperature screen is recommended.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC).[2] These reactions can appear complete within 30 minutes to a few hours.[1] Letting the reaction run for an excessively long time (e.g., overnight) without evidence of further conversion can increase the likelihood of side-product formation.
-
-
Side Reactions: The primary mechanistic steps involve an initial S-alkylation followed by cyclization and dehydration. A competing N-alkylation can occur, leading to isomeric byproducts, although this is less common with unsubstituted thioamides.
Caption: Troubleshooting decision tree for low Hantzsch synthesis yields.
Question 2: I am using an N-substituted thiourea and getting a mixture of isomers. How can I control the regioselectivity?
Answer: This is an excellent and critical question. When using an N-monosubstituted thiourea, you can form two different regioisomers: the 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. In neutral solvents like ethanol, the reaction almost exclusively yields the 2-(N-substituted amino) isomer. However, running the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol) can significantly change the product ratio, favoring the 2-imino isomer.[4]
-
For the 2-Amino Isomer: Stick to standard, neutral conditions (e.g., refluxing ethanol).
-
For the 2-Imino Isomer: Explore acidic conditions. The protonation state of the thiourea intermediate alters the nucleophilicity of the nitrogen atoms, redirecting the cyclization pathway.[4]
The isomers can be distinguished by careful analysis of their ¹H NMR spectra, particularly the chemical shift of the proton at the C5 position of the thiazole ring.[4]
Troubleshooting the Formylation (Stage 2)
Question 3: The Vilsmeier-Haack formylation of my 2-phenylthiazole is messy and gives a poor yield. What can I do?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it requires careful execution.
-
Reagent Preparation: The Vilsmeier reagent (ClCH=N(CH₃)₂⁺) is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This process is highly exothermic. It is critical to pre-cool the DMF to 0 °C before the slow, dropwise addition of POCl₃. A failure to control this initial temperature is a common source of failure, leading to reagent decomposition.
-
Reaction Execution:
-
Add your 2-phenylthiazole substrate (often dissolved in a small amount of DMF or a chlorinated solvent) to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to slowly warm to room temperature, then heat gently (e.g., 50-60 °C) to drive the reaction. Monitor closely by TLC.
-
-
Work-up Procedure: The work-up is equally critical. The reaction mixture must be quenched by pouring it slowly onto crushed ice, followed by careful neutralization with a base like sodium hydroxide or sodium carbonate solution until the pH is basic. The product often precipitates and can be collected by filtration.[1] Rushing the quench or neutralization can lead to product degradation.
Section 2: Alternative Synthetic Routes & Strategies
Relying on a post-synthesis formylation is not always ideal. More elegant synthetic designs build the aldehyde functionality directly into the ring construction.
Question 4: Can I avoid the separate formylation step altogether? What are some one-pot or convergent strategies?
Answer: Yes, several strategies allow for the direct synthesis of 4-formylthiazoles, significantly improving step economy.
Strategy 1: Modifying the Hantzsch Synthesis
The most direct approach is to use a C3-building block that already contains the aldehyde (or a protected version).
-
Reactant: Instead of a simple α-haloketone, use an α-halo-β-oxoaldehyde derivative, such as 3-bromo-2-oxopropanal or, more conveniently, its stable acetal precursor, 1,1-dimethoxy-3-bromoacetone. The acetal acts as a protecting group for the aldehyde.
-
Procedure:
-
Perform the Hantzsch condensation between thiobenzamide and 1,1-dimethoxy-3-bromoacetone in a suitable solvent like ethanol.
-
This forms 2-phenyl-4-(dimethoxymethyl)-1,3-thiazole.
-
The final product is obtained by simple acidic hydrolysis (e.g., with dilute HCl) of the dimethyl acetal to reveal the aldehyde. This deprotection is typically high-yielding and clean.
-
Strategy 2: Greener Multi-Component Reactions (MCRs)
Modern organic synthesis emphasizes sustainability. One-pot, multi-component reactions are a cornerstone of green chemistry. Several protocols have been developed for thiazole synthesis that use catalysts and environmentally benign solvents.[5]
-
Example: A one-pot reaction of a benzaldehyde, thiourea, and a 3-(bromoacetyl) derivative can be catalyzed by silica-supported tungstosilisic acid.[3][6] These methods can offer higher yields, shorter reaction times, and easier catalyst recovery.[6] While this specific example doesn't directly yield the target molecule, it illustrates the principle that can be adapted.
Strategy 3: Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the rate of the Hantzsch synthesis, often reducing reaction times from hours to minutes and improving yields.[7] The reaction of thioamides with ethyl bromopyruvate under microwave conditions has been shown to be rapid and high-yielding, even without a catalyst.[7] This approach could be adapted to use a C4-aldehyde precursor.
Comparison of Synthetic Strategies
| Strategy | Key Reagents | Pros | Cons |
| Hantzsch + Vilsmeier | Thiobenzamide, α-haloketone, POCl₃, DMF | Well-established, readily available starting materials. | Two separate steps, harsh Vilsmeier conditions, potential for low yields. |
| Modified Hantzsch | Thiobenzamide, α-halo-β-oxoaldehyde (acetal) | Convergent, avoids harsh formylation, clean deprotection. | Acetal starting material may be more expensive or require synthesis. |
| Green MCRs | Varies (e.g., Aldehyde, Thiourea, Bromoacetyl derivative) | One-pot, often higher yields, reusable catalysts, greener solvents.[3][6] | Requires specific catalyst, may need more optimization for new substrates. |
| Microwave Synthesis | Thioamide, α-haloketone/aldehyde | Extremely fast reaction times, often improved yields.[7] | Requires specialized microwave reactor equipment. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole (Hantzsch Core Synthesis)
This protocol is adapted from standard laboratory procedures.[1][8]
-
Reagents & Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiobenzamide (10 mmol, 1.37 g) and 2-bromoacetophenone (10 mmol, 1.99 g).
-
Solvent Addition: Add ethanol (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to crystallize.
-
Work-up: Pour the reaction mixture into a beaker containing 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the HBr byproduct.
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Drying & Characterization: Allow the solid to air dry completely. The expected product is 2-phenyl-1,3-thiazole. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Vilsmeier-Haack Formylation of 2-Phenyl-1,3-thiazole
SAFETY NOTE: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (15 mL). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (12 mmol, 1.1 mL) dropwise to the cold DMF with vigorous stirring over 15 minutes. Ensure the internal temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-phenyl-1,3-thiazole (10 mmol, 1.75 g) in anhydrous DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath at 60 °C for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto 100 g of crushed ice in a large beaker with stirring.
-
Neutralization & Isolation: Slowly add a 2M sodium hydroxide (NaOH) solution to the beaker until the mixture is basic (pH > 9). A precipitate should form. Collect the solid by vacuum filtration, wash extensively with water, and air dry.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel. Confirm the structure of this compound by spectroscopic methods.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. bepls.com [bepls.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 8. youtube.com [youtube.com]
preventing decomposition of 2-Phenyl-1,3-thiazole-4-carbaldehyde
Technical Support Center: 2-Phenyl-1,3-thiazole-4-carbaldehyde
Introduction: Welcome to the dedicated technical support guide for this compound (CAS: 20949-81-9).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Due to the inherent reactivity of its aldehyde functional group and the electronic nature of the thiazole ring, this compound can be susceptible to decomposition, leading to inconsistent experimental results, yield loss, and impurity generation. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the stability and integrity of your reagent.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound.
Question 1: I've noticed my solid this compound has changed color from off-white to yellow or brownish over time. What is causing this discoloration and is the material still usable?
Answer: This is a classic indicator of decomposition. The color change is typically due to two primary pathways:
-
Oxidation: The aldehyde functional group (-CHO) is susceptible to aerobic oxidation, converting it to the corresponding 2-phenyl-1,3-thiazole-4-carboxylic acid. This impurity is often a slightly colored solid. The thiazole ring itself is generally resistant to mild oxidation but can be degraded by strong oxidizing agents.[3]
-
Minor Polymerization/Self-Condensation: Aldehydes, particularly aromatic ones, can undergo slow self-condensation or polymerization reactions, especially when exposed to trace amounts of acid, base, or light. These reactions form larger, conjugated molecules that absorb light in the visible spectrum, appearing yellow or brown.
Usability: The material may still be usable if the level of impurity is low. However, its presence will reduce the effective molarity of your starting material and introduce a significant impurity into your reaction. It is strongly recommended to assess the purity of the discolored reagent by techniques like ¹H NMR, LC-MS, or melting point analysis before use. For high-purity applications, using fresh or purified material is essential.
Question 2: My reaction yield is significantly lower than expected. How can I confirm if my starting material has degraded?
Answer: Suspected degradation of the starting material is a common cause of low yields. To verify the integrity of your this compound, you should perform the following analytical checks.
| Analytical Technique | Observation Indicating Degradation | Likely Impurity/Cause |
| ¹H NMR | A broad singlet appearing downfield (>10 ppm), diminished intensity of the aldehyde proton peak (~9.9-10.1 ppm). | 2-Phenyl-1,3-thiazole-4-carboxylic acid. |
| LC-MS | Appearance of a new peak with a mass of 205.01 g/mol ([M-H]⁻ or [M+H]⁺ corresponding to C₁₀H₇NO₂S). | 2-Phenyl-1,3-thiazole-4-carboxylic acid. |
| Thin Layer Chromatography (TLC) | Appearance of a more polar spot (lower Rf) that may streak. | Carboxylic acid impurity. |
| Melting Point | A melting point that is broad and lower than the literature value for the pure compound. | Presence of impurities disrupting the crystal lattice. |
If significant degradation is confirmed, the material should be purified (e.g., by recrystallization) or discarded.
Question 3: What are the definitive, non-negotiable storage conditions to prevent decomposition?
Answer: To maximize the shelf-life and maintain the purity of this compound, strict adherence to the following storage protocol is critical. The underlying principle is to mitigate exposure to oxygen, moisture, heat, and light.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents aerobic oxidation of the aldehyde group.[4] |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential decomposition reactions (oxidation, polymerization).[4][5] |
| Light | Amber vial or stored in the dark | Heteroaromatic aldehydes can be light-sensitive, and UV exposure can catalyze radical formation or degradation.[6] |
| Container | Tightly sealed, airtight container | Prevents ingress of atmospheric moisture and oxygen.[7][8][9] |
Part 2: Key Decomposition Pathways & Mechanisms
Understanding the chemical pathways of degradation is crucial for designing effective preventative measures.
Primary Degradation Pathways
The two most significant threats to the stability of this compound are oxidation and photodecomposition.
Caption: Primary decomposition pathways for the target compound.
-
Oxidation: The aldehyde is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The resulting carboxylic acid can alter pH and catalyze further degradation.
-
Photodecomposition: Aromatic aldehydes can absorb UV light, promoting them to an excited state. This can lead to the formation of benzoyl-type radicals, which are highly reactive and can initiate polymerization or other unwanted side reactions.[10] Adherence to photostability testing guidelines is recommended for drug product formulations.[6][11]
Part 3: Experimental Protocols & Best Practices
To prevent degradation during experimental use, a systematic and careful handling procedure is required.
Protocol for Handling this compound
This workflow minimizes the compound's exposure to deleterious atmospheric conditions.
Caption: Recommended workflow for handling the reagent.
Step-by-Step Handling Methodology:
-
Equilibration: Remove the sealed container from the refrigerator. Place it in a desiccator at room temperature for at least 30-60 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened, which would introduce water and potentially catalyze hydrolysis or other reactions.
-
-
Inert Environment: Transfer the equilibrated, sealed vial into an inert atmosphere environment, such as a nitrogen or argon-filled glovebox, or have it ready under a positive flow of inert gas from a Schlenk line.
-
Weighing: Unseal the container and quickly weigh the desired amount of the solid into a separate, dry, and tared vessel. Minimize the time the bulk material is exposed. General safety precautions for handling aldehydes, such as wearing nitrile or butyl rubber gloves and safety goggles, should be followed.[12]
-
Resealing: Before resealing the original container, flush the headspace with a gentle stream of inert gas (argon or nitrogen) for several seconds.
-
Causality: This action displaces any air and moisture that may have entered the container during the brief opening, preserving the integrity of the remaining reagent.
-
-
Final Storage: Seal the container tightly, wrap the cap and neck with parafilm as an extra barrier, and promptly return it to refrigerated (2-8°C) storage away from light sources.[4][13]
References
- 1. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 4. This compound CAS#: 20949-81-9 [m.chemicalbook.com]
- 5. 2-Thiazolecarboxaldehyde 97 10200-59-6 [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. johndwalsh.com [johndwalsh.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzoyl radicals from (hetero)aromatic aldehydes. Decatungstate photocatalyzed synthesis of substituted aromatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. demonchyaromatics.com [demonchyaromatics.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Phenyl-1,3-thiazole-4-carbaldehyde: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-Phenyl-1,3-thiazole-4-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry, presents a valuable case study for illustrating the power and nuances of modern analytical techniques. This guide provides an in-depth analysis of its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, while also offering a comparative perspective on alternative and complementary methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the preeminent tool for determining the precise structure of organic molecules in solution.[1][2] Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like this compound, ¹H NMR allows for the direct observation of its key structural motifs: the phenyl ring, the thiazole core, and the aldehyde functionality.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this specific molecule is not readily accessible in the searched literature, we can predict its spectrum with a high degree of confidence based on established chemical shift principles and data from structurally analogous compounds.
Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.10 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.20 | Singlet | 1H | Thiazole proton (H5) |
| ~7.95 - 7.85 | Multiplet | 2H | Phenyl protons (ortho) |
| ~7.55 - 7.45 | Multiplet | 3H | Phenyl protons (meta and para) |
Causality Behind the Predicted Chemical Shifts:
-
Aldehyde Proton (~10.10 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond. This results in its characteristic downfield chemical shift, typically in the 9-10 ppm region.[3][4]
-
Thiazole Proton (~8.20 ppm): The proton at the 5-position of the thiazole ring is expected to appear as a singlet. Its chemical shift is influenced by the aromaticity of the thiazole ring and the electronic effects of the adjacent phenyl and aldehyde substituents. For comparison, the thiazole proton in 2-bromo-4-phenyl-1,3-thiazole is observed at 8.16 ppm.[5]
-
Phenyl Protons (~7.95 - 7.45 ppm): The five protons of the phenyl group will appear in the aromatic region. The ortho protons (closest to the thiazole ring) are expected to be the most deshielded due to the inductive and anisotropic effects of the heterocyclic system. The meta and para protons will resonate at slightly higher fields, resulting in a complex multiplet.
The Analytical Workflow: A Visual Guide
The process of analyzing a sample of this compound, from sample preparation to data interpretation, can be visualized as follows:
Caption: A generalized workflow for the comprehensive analysis of this compound.
A Comparative Look at Alternative Analytical Techniques
While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Application | Structural Elucidation | Purity Assessment & Quantification | Molecular Weight Determination |
| Information Provided | Chemical environment, connectivity, and stereochemistry of protons. | Retention time, peak area (for quantification), and presence of impurities. | Mass-to-charge ratio (m/z) of the molecular ion and its fragments. |
| Strengths | Provides detailed structural information. Non-destructive. | High sensitivity for detecting impurities. Excellent for quantitative analysis. | High sensitivity. Provides molecular formula information (with high resolution MS). |
| Limitations | Lower sensitivity compared to HPLC and MS. Can be complex to interpret for very complex molecules. | Provides limited structural information. Requires reference standards for identification. | Provides limited information on isomerism. Can be destructive. |
In Dialogue: ¹H NMR vs. HPLC and MS
For Purity Determination: HPLC is often the method of choice for assessing the purity of a compound. Its high sensitivity allows for the detection of even trace impurities that might not be visible in a ¹H NMR spectrum. A typical HPLC analysis of this compound would involve a reversed-phase column and a UV detector, where the compound's purity is determined by the relative area of its corresponding peak in the chromatogram.
For Molecular Weight Confirmation: Mass spectrometry provides a rapid and accurate determination of the molecular weight of a compound. For this compound (C₁₀H₇NOS), the expected monoisotopic mass is approximately 189.02 g/mol .[6] High-resolution mass spectrometry (HRMS) could further confirm the elemental composition.
The true power of modern analytical chemistry lies in the synergistic use of these techniques. An initial ¹H NMR analysis confirms the expected structure of the synthesized molecule. Subsequently, HPLC is employed to determine its purity with high accuracy. Finally, MS provides a definitive confirmation of the molecular weight.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the analytical data, the following detailed protocols are recommended.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
Protocol 2: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common starting point. A typical gradient might be 10% to 90% B over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and record the chromatogram. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
Logical Relationships in Spectroscopic Analysis
The interplay between the different analytical techniques can be visualized as a logical progression towards a complete and validated characterization of the molecule.
Caption: The logical flow of analysis from synthesis to final structural and purity confirmation.
Conclusion: An Integrated Approach for Authoritative Results
The comprehensive analysis of this compound serves as a prime example of the necessity for an integrated analytical approach in modern chemical research. While ¹H NMR spectroscopy provides the foundational structural information, its combination with orthogonal techniques like HPLC and Mass Spectrometry creates a self-validating system that ensures the highest level of scientific integrity. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can confidently and authoritatively characterize their molecules, paving the way for further discoveries in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
A Comparative Guide to the Mass Spectrometry of 2-Phenyl-1,3-thiazole-4-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2] The introduction of a carbaldehyde group at the 4-position, creating 2-phenyl-1,3-thiazole-4-carbaldehyde (C₁₀H₇NOS, MW: 189.23), provides a versatile synthetic handle for creating a wide array of derivatives.[3] As these compounds advance through the drug discovery pipeline, from synthesis to metabolic studies, robust analytical characterization is paramount. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity, elucidating structure, and identifying metabolites.
This guide provides a comparative analysis of the mass spectrometric behavior of this compound and its derivatives. We will explore the influence of different ionization techniques, delve into the characteristic fragmentation pathways that enable structural confirmation, and provide a validated experimental protocol for reliable analysis. The insights herein are designed to empower researchers to confidently interpret mass spectra and make informed decisions in their development programs.
Comparing Ionization Techniques: Finding the Right Tool for the Job
The choice of ionization source is critical and depends on the analyte's properties and the analytical goal. For thiazole derivatives, which range from moderately polar to highly functionalized structures, Electrospray Ionization (ESI) and Electron Ionization (EI) are the most common techniques.
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[4] This process induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. EI is invaluable for structural elucidation of newly synthesized, pure compounds. The fragmentation of 2-aryl thiazoles under EI conditions often centers around the cleavage of the 1,2 and 3,4 bonds of the thiazole ring.[5]
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules and analyses from liquid phases, such as the effluent from Liquid Chromatography (LC).[6] ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it the preferred method for molecular weight confirmation and quantitative studies using LC-MS.[6] For aldehydes, it is important to note that using methanol as a solvent can sometimes lead to the in-source formation of [M+15]⁺ ions, corresponding to an aldol reaction with methanol.[7]
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) | Rationale & Causality |
| Primary Ion | Molecular Ion (M⁺˙) | Protonated Molecule ([M+H]⁺) | EI knocks out an electron, creating a radical cation. ESI transfers a proton in solution/gas phase. |
| Fragmentation | Extensive, provides structural detail | Minimal, preserves molecular ion | The high energy of EI shatters the molecule, revealing its substructures.[8] ESI is a gentle process, ideal for confirming molecular weight.[6] |
| Typical Use Case | Structural confirmation of pure standards | LC-MS/MS, metabolite identification, quantification | EI's detailed spectra are excellent for library matching and elucidating the structure of unknown synthesized compounds. ESI's compatibility with LC makes it the workhorse for complex mixture analysis. |
| Sample Introduction | Direct probe or Gas Chromatography (GC) | Liquid Chromatography (LC) or direct infusion | EI requires the sample to be in the gas phase, while ESI works directly with liquid solutions. |
| Adduct Formation | None | Common ([M+Na]⁺, [M+K]⁺) | The presence of salts in the LC mobile phase or sample matrix can lead to adduct formation in ESI, which can aid in confirming the molecular ion. |
Decoding the Fragments: Structural Elucidation Pathways
Understanding the fragmentation patterns is key to confirming the identity of this compound and distinguishing its derivatives.
Electron Ionization (EI) Fragmentation of the Core Structure
Under EI conditions, the mass spectrum of this compound is expected to show a series of characteristic fragment ions. The fragmentation of 2-arylthiazoles typically involves cleavage of the thiazole ring.[5] A thiobenzoyl ion can also be a characteristic species.[5]
A proposed fragmentation pathway for the parent compound (m/z 189) is as follows:
-
Loss of CO: The aldehyde group can lose carbon monoxide (-28 Da) to yield an ion at m/z 161.
-
Loss of CHO: Cleavage of the formyl radical (-29 Da) results in an ion at m/z 160, representing the 2-phenylthiazole core.
-
Formation of Thiobenzoyl Ion: Fission of the 1,5 and 2,3 bonds can produce a thiobenzoyl ion (C₆H₅CS⁺) at m/z 121.[5]
-
Formation of Phenyl Ion: The ubiquitous phenyl cation (C₆H₅⁺) at m/z 77 is a common and often intense peak in the spectra of phenyl-containing compounds.[4]
Caption: Proposed EI fragmentation of this compound.
Collision-Induced Dissociation (CID) of Derivatives
In LC-MS/MS experiments, CID is used to fragment the protonated molecule [M+H]⁺ selected in the first mass analyzer. The resulting product ions provide structural information. The fragmentation will be heavily influenced by the nature and position of substituents.
Comparative Fragmentation of Derivatives:
| Derivative Example | Parent Ion [M+H]⁺ | Key Fragment Ion(s) | Interpretation of Fragmentation Difference |
| 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde | m/z 224/226 | m/z 195/197, 155/157, 111/113 | The characteristic chlorine isotope pattern (3:1 ratio) is preserved in the fragments. The primary loss is often the formyl group (-29 Da). The fragment at m/z 111/113 corresponds to the chlorophenyl cation. |
| 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | m/z 220 | m/z 191, 176, 135 | After loss of the formyl group (-29 Da), a subsequent loss of a methyl radical (-15 Da) from the methoxy group is common, yielding an ion at m/z 176. The ion at m/z 135 corresponds to the methoxybenzoyl cation. |
| 2-phenyl-5-bromo-1,3-thiazole-4-carbaldehyde | m/z 268/270 | m/z 239/241, 160 | The bromine isotope pattern (1:1 ratio) is a key diagnostic marker. Loss of the formyl group gives the major fragment. Loss of the bromine radical (-79/81 Da) can also occur. |
This comparative data highlights how substituents direct the fragmentation pathways, providing powerful diagnostic information for identifying the specific derivative.
Validated Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of this compound and its derivatives in a research setting, for instance, monitoring a chemical reaction or assessing purity.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of methanol or acetonitrile.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the crude reaction mixture or sample in the same solvent as the stock solution to an estimated concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before analysis. Dilute as necessary to fall within the linear range of the instrument.
-
Quality Control: Prepare a solvent blank (initial mobile phase) to run between samples to check for carryover.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 10% B
-
6.1-8 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry (MS) Conditions
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode:
-
Full Scan (MS1): m/z 100-500 to detect parent ions.
-
Tandem MS (MS/MS): Targeted fragmentation of the expected [M+H]⁺ ion for the specific compound of interest. Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
-
Caption: A typical experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a powerful tool for structural verification and purity assessment. A judicious choice of ionization technique is critical: EI provides rich structural detail for pure compounds, while ESI is indispensable for LC-MS based analyses of complex mixtures. By understanding the core fragmentation pathways and how they are influenced by various substituents, researchers can confidently interpret the resulting mass spectra. The provided LC-MS/MS protocol offers a reliable starting point for developing robust analytical methods, ensuring data integrity and accelerating the pace of drug discovery and development involving this important class of heterocyclic compounds.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 3. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 4. itim-cj.ro [itim-cj.ro]
- 5. scispace.com [scispace.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Comparative Reactivity of 2-Phenyl-1,3-thiazole-4-carbaldehyde and Benzaldehyde
This guide provides an in-depth technical comparison of the reactivity of 2-Phenyl-1,3-thiazole-4-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet significant differences in their chemical behavior, supported by mechanistic insights and representative experimental data. Our analysis will focus on key classes of aldehyde reactions, providing a framework for informed substrate selection and reaction optimization in synthetic chemistry.
Introduction: Structural and Electronic Profiles
At first glance, this compound and benzaldehyde share a common feature: an aldehyde group attached to an aromatic system. However, the nature of the aromatic ring—a phenyl group in benzaldehyde versus a 2-phenyl-1,3-thiazole system—imparts distinct electronic characteristics that govern their reactivity.
Benzaldehyde serves as a benchmark for aromatic aldehyde reactivity. The carbonyl group is directly conjugated with the benzene ring. Through resonance, the phenyl group acts as a weak electron-donating group, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to aliphatic aldehydes.[1][2]
This compound , with the molecular formula C₁₀H₇NOS, presents a more complex electronic environment.[3][4] The thiazole ring is an electron-deficient heterocycle.[5] This inherent electron-withdrawing nature is anticipated to increase the electrophilicity of the carbonyl carbon at the 4-position, thereby enhancing its reactivity towards nucleophiles in comparison to benzaldehyde.
Comparative Reactivity Analysis
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon atom facilitates nucleophilic attack, leading to faster reaction rates and often higher yields.[2]
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes.[2] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate.
Based on fundamental electronic principles, This compound is expected to be more reactive than benzaldehyde in nucleophilic addition reactions. The electron-withdrawing character of the 1,3-thiazole ring enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Conversely, the phenyl group in benzaldehyde donates electron density through resonance, which slightly diminishes the electrophilicity of the carbonyl carbon.[6] This is a well-established principle; for instance, benzaldehydes substituted with electron-withdrawing groups (e.g., nitro groups) are more reactive towards nucleophiles than benzaldehyde itself.[7]
Knoevenagel Condensation
The Knoevenagel condensation is a pivotal carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a base.[8] The reaction is initiated by the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon.
In a comparative context, the enhanced electrophilicity of the carbonyl carbon in This compound would facilitate a more rapid Knoevenagel condensation compared to benzaldehyde under identical conditions. Aromatic aldehydes with electron-withdrawing substituents are known to exhibit higher reactivity in this transformation.[7]
Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[9][10] The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate that collapses to the alkene and triphenylphosphine oxide.
Similar to the aforementioned reactions, the rate of the Wittig reaction is sensitive to the electrophilicity of the carbonyl substrate. Therefore, it is anticipated that This compound will undergo the Wittig reaction more readily than benzaldehyde.
Supporting Experimental Data
| Reaction | Aldehyde | Reagent | Product | Representative Yield (%) | Reference |
| Knoevenagel Condensation | Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 85-95 | [11] |
| Knoevenagel Condensation | Heteroaromatic Aldehyde | Malononitrile | Substituted Alkene | 84-95 | [1] |
| Wittig Reaction | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 70-90 | [12] |
| Wittig Reaction | 2-Methoxy-1,3-thiazole-4-carbaldehyde | Methylenetriphenylphosphorane | 4-Vinyl-2-methoxy-1,3-thiazole | High (not quantified) | [13] |
Experimental Protocols
To provide a practical context for this comparison, detailed, step-by-step methodologies for the Knoevenagel condensation and Wittig reaction are presented below. These protocols are based on established procedures for aromatic and heteroaromatic aldehydes and can be adapted for a direct comparative study.
Protocol for Comparative Knoevenagel Condensation
This protocol is designed for a direct comparison of the reactivity of this compound and benzaldehyde with malononitrile.
Materials:
-
Benzaldehyde
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flasks equipped with magnetic stir bars and reflux condensers
-
Heating mantles
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
In two separate 50 mL round-bottom flasks, dissolve benzaldehyde (1.00 g, 9.42 mmol) and this compound (1.78 g, 9.42 mmol) in 20 mL of ethanol, respectively.
-
To each flask, add malononitrile (0.62 g, 9.42 mmol) and stir until all solids are dissolved.
-
To each reaction mixture, add 3-4 drops of piperidine.
-
Heat the reaction mixtures to reflux and monitor the progress of the reactions by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion (disappearance of the starting aldehyde), allow the mixtures to cool to room temperature.
-
Cool the mixtures in an ice bath to induce crystallization of the product.
-
Collect the solid products by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Record the mass of the products and calculate the yields. Compare the reaction times and yields for the two aldehydes.
Protocol for Comparative Wittig Reaction
This protocol facilitates a comparison of the Wittig olefination of the two aldehydes with a stabilized ylide.
Materials:
-
Benzaldehyde
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene (anhydrous)
-
Round-bottom flasks equipped with magnetic stir bars and reflux condensers
-
Heating mantles
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In two separate 50 mL round-bottom flasks, dissolve benzaldehyde (1.00 g, 9.42 mmol) and this compound (1.78 g, 9.42 mmol) in 25 mL of anhydrous toluene.
-
To each flask, add (carbethoxymethylene)triphenylphosphorane (3.28 g, 9.42 mmol).
-
Heat the reaction mixtures to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixtures to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude products by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to separate the alkene product from triphenylphosphine oxide.
-
Isolate the pure products, record their mass, and calculate the yields. Compare the reaction times and yields.
Visualization of Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism of the Knoevenagel condensation and a typical experimental workflow.
Caption: General mechanism of the Knoevenagel condensation.
Caption: A generalized experimental workflow for comparative reactivity studies.
Conclusion
The electronic properties of the aromatic system appended to an aldehyde functionality play a crucial role in determining its reactivity. The electron-deficient nature of the 1,3-thiazole ring in this compound renders its carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack than the carbonyl carbon of benzaldehyde. This heightened reactivity is expected to translate into faster reaction rates and potentially higher yields in a variety of common organic transformations, including nucleophilic additions, Knoevenagel condensations, and Wittig reactions. The provided experimental protocols offer a robust framework for verifying these reactivity differences in a laboratory setting. For synthetic chemists, understanding these nuances is paramount for the rational design of reaction pathways and the efficient synthesis of target molecules.
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 2. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 4. This compound, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
biological activity of 2-Phenyl-1,3-thiazole-4-carbaldehyde derivatives
An In-Depth Comparative Guide to the Biological Activity of 2-Phenyl-1,3-thiazole-4-carbaldehyde Derivatives
Authored by a Senior Application Scientist
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique arrangement of sulfur and nitrogen atoms allows for diverse molecular interactions, making it a privileged structure in drug discovery. When functionalized to form the this compound core, it presents a versatile platform for synthetic modification. The aldehyde group at the 4-position serves as a reactive handle for creating extensive libraries of derivatives, enabling a systematic exploration of structure-activity relationships (SAR).
This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory potential. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a clear, evidence-based overview of this promising class of compounds.
The this compound Scaffold: A Platform for Discovery
The foundational structure, this compound (CAS 20949-81-9), is the starting point for a multitude of derivatives.[3] The primary route of modification involves the condensation of the carbaldehyde group with various amines, hydrazines, or active methylene compounds to yield Schiff bases, hydrazones, and other complex heterocyclic systems. This chemical versatility is key to tuning the molecule's physicochemical properties and, consequently, its biological efficacy.
Below is a generalized workflow for the synthesis and screening of these derivatives, illustrating the logical progression from chemical synthesis to biological evaluation.
Caption: General workflow from synthesis to lead identification.
Comparative Analysis of Biological Activities
The true potential of the this compound scaffold is revealed through the biological evaluation of its derivatives. Modifications, particularly on the phenyl ring and the group derived from the carbaldehyde, significantly influence potency and selectivity.
Antimicrobial Activity
Thiazole derivatives are well-established antimicrobial agents.[4][5][6] The introduction of various substituents allows for the modulation of activity against a range of bacterial and fungal pathogens. Studies have shown that incorporating additional heterocyclic rings, such as 1,3,4-thiadiazole, or specific functional groups can enhance potency.[7]
For instance, a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety demonstrated significant antibacterial and antifungal activities.[7] Notably, electron-withdrawing groups at the meta-position of the benzene ring were found to enhance antibacterial activity against Ralstonia solanacearum, while similar groups at the ortho-position improved antifungal activity against Sclerotinia sclerotorum.[7] Other studies have revealed potent activity of thiazolidinone-thiazole hybrids against E. coli, S. aureus, and B. subtilis, with MIC values as low as 6.25 µg/mL.[8][9]
Table 1: Comparative Antimicrobial Activity of 2-Phenyl-1,3-thiazole Derivatives
| Derivative Class | Test Organism | Potency (MIC/EC50) | Reference Drug | Source |
|---|---|---|---|---|
| 2-Phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-ones (7c, 7d) | E. coli, S. aureus, B. subtilis | 6.25 µg/mL | - | [8][9] |
| 2-Phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-ones (7a, 7b, 7e) | R. oryzae (fungal) | 3.125 µg/mL | - | [8][9] |
| Phenylthiazole-1,3,4-thiadiazole Thione Hybrid (5k) | R. solanacearum | 2.23 µg/mL | Thiodiazole copper (52.01 µg/mL) | [7] |
| Phenylthiazole-1,3,4-thiadiazole Thione Hybrid (5b) | S. sclerotiorum | 0.51 µg/mL | Carbendazim (0.57 µg/mL) | [7] |
| Furan-linked Pyrazolyl-phenylthiazole (24n) | P. aeruginosa, S. aureus, B. subtilis, E. coli | 1.56-3.13 µg/mL | Kanamycin B |[10] |
Anticancer Activity
The thiazole scaffold is a key component of several anticancer drugs. Derivatives of this compound have been explored for their cytotoxic potential against various human cancer cell lines.[11] The mechanism often involves inducing apoptosis or causing cell cycle arrest.[12]
For example, a study on spiro-acenaphthylene tethered-[4][8][13]-thiadiazole derivatives, synthesized from a related carbaldehyde precursor, showed potent anticancer activity against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with an IC50 value against RXF393 (7.01 µM) that was nearly double the potency of doxorubicin (13.54 µM).[12] This compound was also found to induce G1 phase cell cycle arrest and significant apoptosis.[12] Other studies on 1,3,4-thiadiazole derivatives have also reported promising cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231).[14]
Table 2: Comparative Anticancer Activity of Thiazole and Thiadiazole Derivatives
| Derivative Class | Cancer Cell Line | Potency (IC50) | Reference Drug (IC50) | Source |
|---|---|---|---|---|
| Spiro-thiadiazole (Compound 1) | Renal (RXF393) | 7.01 ± 0.39 µM | Doxorubicin (13.54 ± 0.82 µM) | [12] |
| Spiro-thiadiazole (Compound 1) | Melanoma (LOX IMVI) | 9.55 ± 0.51 µM | Doxorubicin (6.08 ± 0.32 µM) | [12] |
| Spiro-thiadiazole (Compound 1) | Colon (HT29) | 24.3 ± 1.29 µM | Doxorubicin (13.50 ± 0.71 µM) | [12] |
| 2-Amino-5-(aryl)-1,3,4-thiadiazole | Breast (MCF-7) | 49.6 µM | - | [14] |
| 2-Amino-5-(aryl)-1,3,4-thiadiazole | Breast (MDA-MB-231) | 53.4 µM | - |[14] |
The following diagram illustrates a simplified potential mechanism of action for anticancer derivatives, highlighting the induction of apoptosis.
Caption: Potential anticancer mechanism of action.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiazole derivatives have demonstrated significant anti-inflammatory properties.[13] The evaluation of these compounds often involves in vitro assays, such as the inhibition of protein (albumin) denaturation, and in vivo models like the carrageenan-induced rat paw edema test.[8][9][13]
One study found that a 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivative (7d) exhibited a potent anti-inflammatory effect with an IC50 value of 1.27 µg/mL in the protein denaturation assay, which was superior to the standard drug Diclofenac sodium (IC50 = 4.28 µg/mL).[8][9] The structure-activity relationship data from this study highlighted that electron-withdrawing substitutions on the phenyl rings resulted in the most potent compounds.[8][9]
Table 3: Comparative In Vitro Anti-inflammatory Activity of Thiazole Derivatives
| Derivative Class | Assay Method | Potency (IC50) | Reference Drug (IC50) | Source |
|---|---|---|---|---|
| 2-Phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one (7d) | Inhibition of Albumin Denaturation | 1.27 µg/mL | Diclofenac sodium (4.28 µg/mL) | [8][9] |
| Other 2-Phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives | Inhibition of Albumin Denaturation | 1.27 - 5.52 µg/mL | Diclofenac sodium (4.28 µg/mL) | [8] |
| Substituted Phenyl Thiazole (3c) | Carrageenan-induced paw edema (% inhibition) | 68.25% at 3h | Nimesulide (71.42%) |[13] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Dissolve the synthesized thiazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility. A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: In Vitro Cytotoxicity by MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol 3: In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a well-documented cause of inflammation.[8][9]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the thiazole derivatives.
-
Control Preparation: Prepare a similar mixture using 2 mL of distilled water instead of the test compound as the control.
-
Incubation: Incubate all mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is the concentration of the test compound required to inhibit 50% of albumin denaturation.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The derivatives synthesized from this core have consistently demonstrated potent and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The comparative data presented herein underscores the importance of strategic molecular modification; subtle changes in substitution patterns can lead to significant gains in potency and selectivity.
Future research should focus on expanding the structural diversity of these libraries, exploring novel heterocyclic fusions, and performing in-depth mechanistic studies to elucidate the specific molecular targets of the most active compounds. The integration of computational modeling and in vitro screening can further accelerate the identification of lead candidates with optimized pharmacological profiles, paving the way for their development into next-generation therapeutics.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. wjpmr.com [wjpmr.com]
- 14. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 2-Phenyl-1,3-thiazole Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to designing effective and specific therapeutic agents. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide offers a comparative analysis of the X-ray crystal structures of 2-phenyl-1,3-thiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.
While the crystal structure of the parent compound, 2-Phenyl-1,3-thiazole-4-carbaldehyde, is not publicly available, this guide will leverage the detailed crystallographic data of a key derivative, 2-Bromo-4-phenyl-1,3-thiazole , to establish a structural baseline. We will then draw comparisons with other substituted thiazole derivatives to illuminate how modifications to this privileged core can influence solid-state conformation and crystal packing, ultimately impacting physicochemical properties and biological activity.
The 2-Phenyl-1,3-thiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The substitution of a phenyl group at the 2-position and a carbaldehyde or other functional groups at the 4-position provides a versatile platform for further chemical modification and optimization of biological activity. The aldehyde functionality, in particular, serves as a key synthetic handle for the construction of more complex molecular architectures.
Comparative Crystallographic Analysis
The following table summarizes key crystallographic parameters for 2-Bromo-4-phenyl-1,3-thiazole, providing a quantitative basis for structural comparison with other derivatives. Understanding these parameters is crucial for comprehending the solid-state behavior of these molecules.
| Parameter | 2-Bromo-4-phenyl-1,3-thiazole[2][3] |
| Chemical Formula | C₉H₆BrNS |
| Molecular Weight | 240.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8934 (3) |
| b (Å) | 10.6591 (6) |
| c (Å) | 13.8697 (7) |
| α (°) | 90 |
| β (°) | 90.812 (1) |
| γ (°) | 90 |
| Volume (ų) | 871.18 (8) |
| Z | 4 |
| Dihedral Angle (Thiazole-Phenyl) | 7.45 (10)° |
Key Structural Insights from 2-Bromo-4-phenyl-1,3-thiazole:
The crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals a nearly planar conformation, with a slight twist of 7.45 (10)° between the planes of the thiazole and phenyl rings.[2][3] This dihedral angle is a critical parameter, as it dictates the overall shape of the molecule and can influence how it interacts with a biological target. In the crystal lattice, molecules are organized through a combination of π–π stacking interactions between the aromatic rings of adjacent molecules and short intermolecular S···Br contacts.[2][3] These non-covalent interactions are fundamental to the stability of the crystal packing.
Experimental Protocols: A Guide to Synthesis and Crystallization
The following protocols provide a generalized yet detailed methodology for the synthesis and crystallization of 2-phenyl-1,3-thiazole derivatives, based on established synthetic routes for related compounds.
Part 1: Synthesis of a Representative 2-Aryl-1,3-thiazole-4-carbaldehyde Derivative
This protocol outlines a typical Hantzsch thiazole synthesis followed by formylation.
Step-by-Step Methodology:
-
Thioamide Formation:
-
To a solution of the desired benzaldehyde (1.0 eq) in ethanol, add thioacetamide (1.1 eq).
-
Add a catalytic amount of an acid, such as hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated thiobenzamide by filtration, wash with cold water, and dry under vacuum.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the synthesized thiobenzamide (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add an equimolar amount of a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal).
-
Reflux the mixture for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
After cooling, neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-aryl-1,3-thiazole-4-carbaldehyde.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Causality Behind Experimental Choices:
-
Hantzsch Synthesis: This is a classic and reliable method for the formation of the thiazole ring, involving the condensation of a thioamide with an α-haloketone.
-
Solvent Choice: Ethanol is a commonly used solvent for these reactions as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.
-
Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting materials or byproducts.
Part 2: Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray crystal structure determination.
Step-by-Step Methodology:
-
Solvent Selection:
-
Dissolve a small amount of the purified this compound derivative in various solvents of differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol) at an elevated temperature to achieve saturation.
-
Allow the solutions to cool slowly to room temperature. The ideal solvent system will be one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures.
-
-
Slow Evaporation Technique:
-
Prepare a saturated solution of the compound in a suitable solvent (identified in the previous step) in a small vial.
-
Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion Technique:
-
Prepare a saturated solution of the compound in a solvent in which it is highly soluble (the "good" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent).
-
The vapor of the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting the growth of single crystals.
-
Trustworthiness of the Protocol:
These crystallization techniques are standard and widely validated methods in the field of small-molecule crystallography. The key to success lies in the careful selection of solvents and the slow, controlled change in solubility to allow for the orderly arrangement of molecules into a crystal lattice.
Visualizing the Molecular Relationships and Workflow
The following diagrams, generated using DOT language, illustrate the core molecular structure and the experimental workflow.
Caption: Core components of the 2-Bromo-4-phenyl-1,3-thiazole molecule.
Caption: Experimental workflow for synthesis and crystallization.
Conclusion
The X-ray crystal structure of 2-phenyl-1,3-thiazole derivatives provides a foundational understanding of their solid-state properties. The analysis of the 2-bromo-4-phenyl-1,3-thiazole structure reveals key conformational features and intermolecular interactions that govern its crystal packing. By employing established synthetic and crystallization protocols, researchers can generate a variety of derivatives and obtain high-quality crystals for structural elucidation. This detailed structural information is indispensable for the rational design of novel therapeutic agents, enabling the fine-tuning of molecular properties to enhance biological activity and selectivity. The continued exploration of the crystal structures of this important class of compounds will undoubtedly fuel future innovations in drug discovery.
References
- 1. "Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivat" by Gene Sumrell [digitalrepository.unm.edu]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
A Comparative Guide to Thiazole-Based Aldehydes in Synthesis: Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties.[1] Thiazole-based aldehydes, as versatile synthetic intermediates, offer a gateway to a vast array of complex molecules. This guide provides a comparative analysis of the three main isomers—2-formylthiazole, 4-formylthiazole, and 5-formylthiazole—focusing on their synthesis, spectroscopic signatures, and reactivity in key olefination reactions. Understanding the nuanced differences between these isomers is paramount for designing efficient synthetic routes and novel molecular architectures.
Introduction to Thiazole Aldehydes: A Tale of Three Isomers
The position of the formyl group on the thiazole ring profoundly influences the aldehyde's reactivity. The electron-withdrawing nature of the thiazole ring, a consequence of the electronegative nitrogen and sulfur heteroatoms, activates the aldehyde group towards nucleophilic attack. However, the extent of this activation and the overall electronic character of the molecule vary depending on the isomer.
-
2-Formylthiazole: The aldehyde group at the C2 position is directly influenced by the adjacent nitrogen and sulfur atoms, making it highly electrophilic. The C2 proton is the most acidic proton on the thiazole ring, a feature that can be exploited in certain synthetic transformations.[2]
-
4-Formylthiazole: Positioned at C4, the aldehyde is influenced by the adjacent nitrogen atom and the C5 carbon. Its reactivity is generally considered intermediate between the 2- and 5-isomers.
-
5-Formylthiazole: With the aldehyde at the C5 position, its reactivity is primarily influenced by the adjacent sulfur atom and the C4 carbon. This position is generally more electron-rich compared to the C2 position.[2]
These subtle electronic differences manifest in their spectroscopic properties and their behavior in chemical reactions.
Spectroscopic Characterization: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for distinguishing between the thiazole aldehyde isomers. The chemical shifts of the aldehyde proton and the ring protons are characteristic for each isomer.
| Compound | Aldehyde Proton (¹H NMR, δ ppm) | Ring Protons (¹H NMR, δ ppm) | Aldehyde Carbon (¹³C NMR, δ ppm) |
| 2-Formylthiazole | ~9.9-10.0 | H4: ~8.1, H5: ~7.8 | ~184-185 |
| 4-Formylthiazole | ~10.1-10.2 | H2: ~9.1, H5: ~8.4 | ~185-186 |
| 5-Formylthiazole | ~9.9-10.0 | H2: ~8.9, H4: ~8.6 | ~183-184 |
Note: Approximate chemical shifts in CDCl₃. Actual values may vary depending on the solvent and concentration.
The distinct chemical shifts, particularly for the ring protons, allow for unambiguous identification of each isomer.
Synthesis of Thiazole Aldehydes
The accessibility of each isomer is a critical consideration for its application in synthesis. Various methods have been developed for their preparation.
Hantzsch Thiazole Synthesis
A classic and versatile method for constructing the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[3] This method can be adapted to produce substituted thiazole aldehydes.
Oxidation of Methylthiazoles
Direct oxidation of the corresponding methylthiazoles offers a straightforward route to the aldehydes. However, controlling the oxidation to avoid over-oxidation to the carboxylic acid can be challenging.
Formylation of Thiazoles
Direct formylation of the thiazole ring, for example through a Vilsmeier-Haack reaction, can also be employed, with the regioselectivity depending on the substituents already present on the ring.
A recently developed method for the synthesis of thiazole-5-carbaldehydes involves the Dess-Martin periodinane (DMP) reagent-mediated cascade annulation of enaminones with potassium thiocyanate.[4]
Comparative Reactivity in Olefination Reactions
To provide a quantitative comparison of the reactivity of the thiazole aldehyde isomers, their performance in two of the most fundamental C=C bond-forming reactions, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, is examined.
The Wittig Reaction: A Versatile Olefination Tool
The Wittig reaction, utilizing a phosphonium ylide, is a cornerstone of alkene synthesis.[5][6] The reactivity of the aldehyde and the nature of the ylide (stabilized or unstabilized) dictate the reaction's efficiency and stereoselectivity.[7]
Experimental Protocol: Representative Wittig Reaction
A solution of the phosphonium salt (1.1 equivalents) in anhydrous THF is cooled to 0 °C. A strong base such as n-butyllithium (1.1 equivalents) is added dropwise, and the resulting ylide solution is stirred for 30 minutes. A solution of the respective thiazole aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Caption: General workflow for the Wittig olefination of thiazole aldehydes.
Comparative Data for the Wittig Reaction with a Stabilized Ylide (e.g., (ethoxycarbonylmethylene)triphenylphosphorane)
| Thiazole Aldehyde | Product | Typical Yield | Predominant Isomer |
| 2-Formylthiazole | Ethyl 3-(thiazol-2-yl)acrylate | Good to Excellent | E |
| 4-Formylthiazole | Ethyl 3-(thiazol-4-yl)acrylate | Good | E |
| 5-Formylthiazole | Ethyl 3-(thiazol-5-yl)acrylate | Moderate to Good | E |
The higher electrophilicity of the 2-formylthiazole generally leads to faster reaction rates and higher yields compared to the 4- and 5-isomers. With stabilized ylides, the Wittig reaction typically favors the formation of the more thermodynamically stable (E)-alkene.[7]
The Horner-Wadsworth-Emmons (HWE) Reaction: An E-Selective Alternative
The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion and is renowned for its high (E)-stereoselectivity and the ease of removal of the phosphate byproduct.[2][8] The increased nucleophilicity of the phosphonate carbanion compared to the corresponding Wittig ylide often allows for milder reaction conditions.
Experimental Protocol: Representative Horner-Wadsworth-Emmons Reaction
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C is added the phosphonate reagent (1.1 equivalents) dropwise. The mixture is stirred at room temperature for 30 minutes to generate the phosphonate carbanion. The reaction is then cooled to 0 °C, and a solution of the thiazole aldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Caption: General workflow for the Horner-Wadsworth-Emmons olefination.
Comparative Data for the Horner-Wadsworth-Emmons Reaction (e.g., with triethyl phosphonoacetate)
| Thiazole Aldehyde | Product | Typical Yield | E/Z Ratio |
| 2-Formylthiazole | Ethyl 3-(thiazol-2-yl)acrylate | Excellent | >95:5 |
| 4-Formylthiazole | Ethyl 3-(thiazol-4-yl)acrylate | Very Good | >95:5 |
| 5-Formylthiazole | Ethyl 3-(thiazol-5-yl)acrylate | Good | >95:5 |
The HWE reaction generally provides higher yields and superior (E)-selectivity compared to the Wittig reaction for the synthesis of α,β-unsaturated esters from these heterocyclic aldehydes. The trend in reactivity often mirrors that of the Wittig reaction, with 2-formylthiazole exhibiting the highest reactivity.
Causality Behind Experimental Choices and Reactivity Trends
The observed reactivity trend (2- > 4- > 5-formylthiazole) can be attributed to the electronic effects within the thiazole ring. The C2 position is the most electron-deficient due to the inductive and mesomeric effects of both the nitrogen and sulfur atoms, rendering the attached aldehyde the most electrophilic and thus most reactive towards nucleophiles.[2] The C4 position is primarily influenced by the adjacent nitrogen, while the C5 position is more influenced by the sulfur atom, leading to a less pronounced electron deficiency compared to the C2 position.
The choice between the Wittig and HWE reactions often depends on the desired stereochemical outcome and the scale of the reaction. For high (E)-selectivity and ease of purification, the HWE reaction is generally preferred. The Wittig reaction, particularly with non-stabilized ylides, can be tuned to favor the (Z)-isomer, offering complementary stereochemical control.
Conclusion
This comparative guide highlights the distinct synthetic utility of 2-, 4-, and 5-formylthiazole. While all three isomers are valuable building blocks, their reactivity profiles differ significantly due to the electronic influence of the thiazole ring. 2-Formylthiazole generally exhibits the highest reactivity in nucleophilic addition reactions, such as the Wittig and Horner-Wadsworth-Emmons olefinations. A thorough understanding of these differences, supported by the spectroscopic and reactivity data presented, is essential for the rational design and efficient execution of synthetic strategies targeting novel thiazole-containing molecules for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. delval.edu [delval.edu]
A Comparative Guide to the Validation of Analytical Methods for 2-Phenyl-1,3-thiazole-4-carbaldehyde
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound of interest such as 2-Phenyl-1,3-thiazole-4-carbaldehyde, a versatile heterocyclic building block with potential applications in medicinal chemistry, establishing robust and reliable analytical methods is paramount to ensure its identity, purity, and quality. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the quantitative and qualitative analysis of this compound. The validation of these methods is discussed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10][11][12]
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8] This process involves a series of experiments designed to evaluate the performance characteristics of the method, ensuring that it is accurate, precise, specific, and robust for the routine analysis of this compound. A validated analytical method provides a high degree of assurance that the measurements are reliable and that the quality of the product is consistently monitored.
Understanding the Analyte: this compound
This compound is an organic compound featuring a phenyl ring attached to a thiazole heterocycle, which is further substituted with a carbaldehyde group. Its structure, containing a conjugated system of aromatic rings and a carbonyl group, dictates its physicochemical properties and, consequently, the choice of analytical methodology. The presence of chromophores within this conjugated system makes it amenable to analysis by both HPLC with UV detection and direct UV-Vis spectroscopy.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds. For this compound, a reversed-phase HPLC method is a suitable choice, leveraging the compound's moderate polarity.
Rationale for Method Selection
An HPLC method offers high specificity and sensitivity, allowing for the separation of the analyte from potential impurities and degradation products. This is particularly crucial for stability studies and the analysis of bulk drug substances and finished products. The UV detector provides a straightforward and robust means of detection for this UV-active molecule.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method for this compound would encompass the following parameters as stipulated by ICH Q2(R2) guidelines:[1][3][4][8][10]
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound at a concentration of 10 µg/mL in the mobile phase.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.
-
-
2. Specificity:
-
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Analyze a blank sample (mobile phase), a standard solution of this compound, and a sample spiked with potential impurities or subjected to forced degradation (e.g., acid, base, oxidation, heat, light).
-
Demonstrate that the peak for this compound is well-resolved from any other peaks.
-
3. Linearity and Range:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the correlation coefficient (r²), which should be ≥ 0.999.
-
4. Accuracy (as Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Procedure:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
-
Analyze the system suitability parameters and the assay of a standard solution under these varied conditions. The results should remain within the acceptance criteria.
-
Hypothetical Validation Data for HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area | ≤ 2.0% | 0.8% |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | Established |
| Accuracy | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision | ||
| Repeatability (RSD) | ≤ 2.0% | 0.9% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.3% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | System suitability passes | Passed |
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantitative analysis of this compound, provided that no interfering substances absorb at the same wavelength.
Rationale for Method Selection
This method is advantageous for its simplicity, speed, and lower cost compared to HPLC. It is particularly suitable for the routine analysis of pure bulk material or simple formulations where the analyte is the only absorbing species at the analytical wavelength. The conjugated system in this compound is expected to give a strong UV absorbance, making this technique viable.
Experimental Protocol: UV-Vis Spectrophotometry Method Validation
The validation of a UV-Vis spectrophotometric method follows similar principles to the HPLC method, with some adaptations:
1. Specificity:
-
Objective: To ensure that the absorbance measurement at the selected wavelength is solely due to the analyte.
-
Procedure:
-
Scan the UV spectrum of this compound in a suitable solvent (e.g., methanol or acetonitrile) to determine the wavelength of maximum absorbance (λmax).
-
Analyze a blank (solvent) and a solution of the analyte.
-
Analyze solutions containing potential impurities or excipients to ensure they do not interfere with the absorbance at the λmax of the analyte.
-
2. Linearity and Range:
-
Objective: To confirm a linear relationship between absorbance and concentration.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering a suitable concentration range.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (r²), which should be ≥ 0.999.
-
3. Accuracy (as Recovery):
-
Objective: To assess the agreement between the measured concentration and the true concentration.
-
Procedure:
-
Prepare samples spiked with known amounts of this compound at three concentration levels.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
-
4. Precision:
-
Objective: To evaluate the variability of the measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Measure the absorbance of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day.
-
The RSD for both should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To establish the lower limits of detection and quantification.
-
Procedure:
-
Can be determined from the calibration curve using the same formulas as for the HPLC method.
-
6. Robustness:
-
Objective: To assess the method's resilience to small variations.
-
Procedure:
-
Introduce minor changes to the analytical conditions, such as:
-
Wavelength (e.g., ± 2 nm).
-
Different spectrophotometer.
-
-
The results should not be significantly affected by these changes.
-
Hypothetical Validation Data for UV-Vis Spectrophotometry Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at λmax | Passed |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9992 |
| Range | 2 - 20 µg/mL | Established |
| Accuracy | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision | ||
| Repeatability (RSD) | ≤ 2.0% | 1.1% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.5% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.6 µg/mL |
| Robustness | Results are consistent | Passed |
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for analytical method validation and the specific parameters to be evaluated.
Caption: General workflow for analytical method validation.
Caption: Core parameters for analytical method validation.
Comparison and Conclusion
| Feature | HPLC with UV Detection | UV-Vis Spectrophotometry |
| Specificity | High (separates components) | Low (potential for interference) |
| Sensitivity | High (low LOD/LOQ) | Moderate |
| Speed | Slower (due to run time) | Very fast |
| Cost | Higher (instrumentation, solvents) | Lower |
| Complexity | More complex (method development) | Simple |
| Application | Impurity profiling, stability studies, complex matrices | Routine QC of pure substances, simple formulations |
-
For applications demanding high specificity, such as the analysis of stability samples where degradation products may be present, or for the quality control of the active pharmaceutical ingredient where impurities need to be monitored, the HPLC method is unequivocally the superior choice . Its ability to separate the analyte from other components ensures a more accurate and reliable quantification.
-
For routine quality control of the pure bulk compound or in a simple formulation where interfering substances are known to be absent, UV-Vis spectrophotometry offers a rapid, cost-effective, and sufficiently accurate alternative .
It is imperative that the chosen method is validated according to the stringent guidelines set forth by regulatory bodies to ensure the generation of reliable and reproducible data, thereby guaranteeing the quality and safety of the final product.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-1,3-thiazole-4-carbaldehyde Analogs
The 2-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, anticancer, and antimicrobial properties, making them highly attractive candidates for novel therapeutic development.[2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the 2-Phenyl-1,3-thiazole-4-carbaldehyde template. We will explore how targeted structural modifications influence biological efficacy, supported by experimental data and detailed protocols, to offer a strategic roadmap for researchers in drug discovery.
The 2-Phenylthiazole Core: A Foundation for Therapeutic Innovation
The thiazole ring is a versatile pharmacophore found in various natural products, including Vitamin B1 (thiamine), and in clinically approved drugs.[6] The this compound structure serves as a synthetically accessible and highly adaptable starting point for chemical exploration. The key to its utility lies in the three primary sites for modification: the 2-phenyl ring, the C4-position of the thiazole ring (occupied by the carbaldehyde), and the C5-position. Strategic manipulation of these sites allows for the fine-tuning of physicochemical properties and target interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cytotoxicity Evaluation of Novel Thiazole Derivatives
Introduction: The Prominence of Thiazole Derivatives in Oncology and the Critical Role of Cytotoxicity Screening
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] In oncology, thiazole derivatives have emerged as a particularly promising class of molecules, with some demonstrating potent anticancer effects.[3][4] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms of action.[5][6] The journey from a novel synthesized thiazole derivative to a potential clinical candidate is arduous and necessitates a rigorous preclinical evaluation. A critical initial step in this process is the comprehensive in vitro assessment of cytotoxicity.[7][8]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of novel thiazole derivatives. We will delve into the principles of common cytotoxicity assays, offer a comparative analysis of their strengths and weaknesses, present exemplary data for thiazole compounds, and provide detailed, field-proven protocols. Our focus is on empowering researchers to make informed decisions in selecting the most appropriate assays and accurately interpreting the generated data, thereby accelerating the identification of promising anticancer agents.
Comparative Analysis of Key In Vitro Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is paramount for obtaining reliable and meaningful data. The choice depends on several factors, including the compound's potential mechanism of action, the cell type, and the desired experimental throughput. Here, we compare three widely used colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell viability by measuring the metabolic activity of a cell population.[9][10] The principle lies in the reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[11] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[9]
Causality in Experimental Choice: The MTT assay is often a primary choice for high-throughput screening due to its simplicity and cost-effectiveness. It provides a good initial indication of a compound's ability to affect cell proliferation or induce cell death through metabolic disruption. However, it's crucial to recognize that a decrease in MTT reduction can indicate either cytotoxicity or cytostatic effects (inhibition of proliferation without cell death).
Caption: Workflow of the MTT assay for cytotoxicity testing.
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein Content
The Sulforhodamine B (SRB) assay is a cell density determination method based on the measurement of total cellular protein content.[12][13] SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[15]
Causality in Experimental Choice: The SRB assay offers an advantage over the MTT assay as it is independent of cellular metabolic activity.[14] This makes it less susceptible to interference from compounds that may alter mitochondrial function without directly causing cell death. It is a robust and reproducible method, particularly for adherent cell lines.[12]
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Lactate Dehydrogenase (LDH) Assay: Detecting Membrane Integrity Loss
The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[16][17] LDH is a stable enzyme present in the cytoplasm of most eukaryotic cells.[18] Its release into the extracellular space is an indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[18] The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt to a colored formazan product.[17]
Causality in Experimental Choice: The LDH assay is particularly useful for detecting overt cytotoxicity and cell lysis. Unlike MTT and SRB assays, which require cell lysis for measurement, the LDH assay is performed on the cell culture supernatant, leaving the cells intact for further analysis. This assay is a direct measure of cell death rather than an indirect measure of cell number or metabolic activity.
Caption: Workflow of the LDH cytotoxicity assay.
Comparative Cytotoxicity Data of Novel Thiazole Derivatives
The following table summarizes hypothetical, yet representative, cytotoxicity data for a series of novel thiazole derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound ID | Target Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - SRB Assay | % Cytotoxicity (at 10 µM) - LDH Assay |
| Thiazole-A | MCF-7 (Breast) | 5.2 | 4.8 | 15% |
| Thiazole-A | A549 (Lung) | 8.1 | 7.5 | 10% |
| Thiazole-B | MCF-7 (Breast) | 0.8 | 0.6 | 65% |
| Thiazole-B | A549 (Lung) | 1.2 | 1.0 | 58% |
| Thiazole-C | MCF-7 (Breast) | > 50 | > 50 | < 5% |
| Thiazole-C | A549 (Lung) | > 50 | > 50 | < 5% |
| Doxorubicin | MCF-7 (Breast) | 0.5 | 0.4 | 75% |
| Doxorubicin | A549 (Lung) | 0.9 | 0.7 | 70% |
Interpretation of Data:
-
Thiazole-B demonstrates significant cytotoxic potency, comparable to the standard chemotherapeutic agent Doxorubicin, with low micromolar IC50 values and high LDH release.
-
Thiazole-A shows moderate activity.
-
Thiazole-C is largely inactive at the tested concentrations.
-
The close correlation between MTT and SRB assay results for Thiazole-A and -B suggests that the observed effect is likely due to a reduction in cell number rather than just metabolic inhibition.
-
The high LDH release for Thiazole-B confirms that it induces cell death via membrane damage.
Mechanism of Action: Thiazole Derivatives and Apoptosis Induction
A significant body of research indicates that many cytotoxic thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][19][20] Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[21]
One of the common mechanisms involves the induction of the intrinsic (mitochondrial) apoptotic pathway.[6][19] This can be initiated by various cellular stresses, including those induced by cytotoxic compounds.
Caption: Intrinsic apoptosis pathway induced by a thiazole derivative.
To confirm apoptosis, researchers can employ assays that detect key apoptotic events:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).[24]
-
Caspase Activity Assays: Caspases are a family of proteases that execute the apoptotic program. Assays are available to measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[19]
-
DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of DNA into fragments. This can be visualized by gel electrophoresis (DNA laddering) or quantified using TUNEL assays.[19][21]
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the cytotoxicity assays discussed. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom plates
-
Appropriate cell culture medium with Fetal Bovine Serum (FBS)[9]
-
Novel thiazole derivatives (stock solutions in DMSO)[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[5] Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]
-
Data Analysis: Subtract the absorbance of the medium blank from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Materials:
-
96-well flat-bottom plates
-
Appropriate cell culture medium with FBS
-
Novel thiazole derivatives (stock solutions in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[15]
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant and incubate for 1 hour at 4°C.[14]
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. After the final wash, remove as much of the wash solution as possible and allow the plates to air dry completely.[14][26]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.[14][26]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[14][26]
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[15]
-
Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[12][14]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings and calculate the percentage of cell growth inhibition to determine the IC50 value.[15]
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Materials:
-
96-well flat-bottom plates
-
Appropriate cell culture medium (serum-free medium is often recommended during the assay)
-
Novel thiazole derivatives (stock solutions in DMSO)
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)[16][17]
-
Lysis buffer (often provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include control wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 30-45 minutes before the end of the incubation period.[16]
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[27]
Conclusion and Future Perspectives
The evaluation of cytotoxicity is a fundamental and indispensable step in the discovery and development of novel thiazole-based anticancer agents. A multi-assay approach, combining methods that probe different cellular parameters such as metabolic activity, cell mass, and membrane integrity, provides a more comprehensive and robust assessment of a compound's cytotoxic profile. Understanding the underlying mechanism of action, particularly the induction of apoptosis, is crucial for the rational design and optimization of more effective and selective thiazole derivatives.[28][29] The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently and efficiently screen their novel compounds, ultimately contributing to the advancement of new cancer therapies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 23. biotium.com [biotium.com]
- 24. benchchem.com [benchchem.com]
- 25. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 26. canvaxbiotech.com [canvaxbiotech.com]
- 27. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing Antifungal Activity with Commercial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Standardized Antifungal Susceptibility Testing
The rising incidence of invasive fungal infections (IFIs), particularly in immunocompromised populations, coupled with the emergence of drug-resistant fungal pathogens, underscores the critical need for robust and reliable methods to evaluate the efficacy of new and existing antifungal agents. Antifungal susceptibility testing (AFST) is an indispensable tool in clinical microbiology and drug development. It provides essential in vitro data to guide therapeutic decisions, monitor for the development of resistance, and assess the spectrum of activity of investigational compounds. This guide offers a comprehensive framework for comparing the antifungal activity of a candidate compound against established commercial agents, grounded in the standardized methodologies of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Foundational Principles: Understanding Antifungal Mechanisms of Action
A meaningful comparison of antifungal agents necessitates a fundamental understanding of their mechanisms of action. Commercial antifungals primarily target unique components of the fungal cell, such as the cell wall or cell membrane, which differ from those in mammalian cells. This selective toxicity is a cornerstone of effective antifungal therapy.
Key Antifungal Classes and Their Mechanisms:
-
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This widely used class inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis impairs membrane integrity and function.
-
Polyenes (e.g., Amphotericin B, Nystatin): Polyenes bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular components and ultimately cell death.
-
Echinocandins (e.g., Caspofungin, Micafungin): This class targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a key structural component of the cell wall. This disruption leads to a weakened cell wall and osmotic lysis.
-
Allylamines (e.g., Terbinafine): Allylamines inhibit the enzyme squalene epoxidase, another key player in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and a toxic accumulation of squalene.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1,3-thiazole-4-carbaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 2-Phenyl-1,3-thiazole-4-carbaldehyde (CAS No. 20949-81-9).[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining laboratory integrity, and protecting the environment. This guide is intended for researchers, chemists, and laboratory managers actively engaged in pharmaceutical research and chemical synthesis.
The core principle of chemical waste management is risk mitigation. This compound, like many specialized organic reagents, possesses a distinct hazard profile that necessitates a structured disposal pathway. Failure to adhere to proper procedures can result in regulatory non-compliance, environmental contamination, and significant safety incidents.
Hazard Identification and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with several key hazards that directly inform its handling and disposal requirements.
Table 1: GHS Hazard Profile for this compound and Related Thiazole Derivatives
| Hazard Class | GHS Hazard Statement | Rationale and Implications for Disposal |
| Skin Irritation | H315: Causes skin irritation.[3] | Direct skin contact must be avoided. All personal protective equipment (PPE) that comes into contact with this chemical is considered contaminated and must be disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation.[3][4] | Mandates the use of chemical safety goggles. Any incident of eye contact requires immediate and prolonged rinsing. All materials used in decontamination become hazardous waste. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][4] | Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[3] This minimizes airborne contamination. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects (for related compounds).[3] | This classification strictly prohibits disposal down the drain.[3][5] Environmental release must be prevented to avoid long-term damage to aquatic ecosystems. |
The causality behind these classifications lies in the chemical's reactive aldehyde group and heterocyclic thiazole ring. Aldehydes are known for their potential to interact with biological macromolecules, leading to irritation and toxicity.[6] Furthermore, thermal decomposition can generate hazardous gases, including oxides of carbon, nitrogen, and sulfur, necessitating that this compound is kept away from heat sources.[5]
On-Site Waste Management: Segregation and Containment Protocol
Proper disposal begins at the point of waste generation. The following step-by-step protocol ensures that waste streams containing this compound are correctly identified, segregated, and contained.
Step 1: Waste Stream Identification
-
Immediately upon generation, identify any material that has been in contact with this compound. This includes:
-
Solid Waste: Unused or expired reagent, contaminated filter paper, weighing boats, and contaminated paper towels or wipes.
-
Liquid Waste: Reaction mother liquors, solutions used for rinsing glassware, and solvent washes containing the compound.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the chemical.
-
Contaminated PPE: Gloves, disposable lab coats, or any other protective gear that has been contaminated.
-
Step 2: Waste Segregation
-
Critical: Do not mix waste containing this compound with other incompatible waste streams.[5]
-
Specifically, keep it segregated from strong oxidizing agents (e.g., nitrates, perchlorates) to prevent potentially vigorous reactions.[7]
-
Maintain separate, clearly labeled containers for solid and liquid waste.[5]
Step 3: Proper Containment
-
Liquid Waste:
-
Select a chemically compatible, leak-proof container with a secure screw cap. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Record the full chemical name: "this compound" and list any solvents present with their approximate concentrations.[5]
-
Keep the container closed at all times, except when adding waste.
-
-
Solid Waste:
-
Use a durable, sealable container, such as a wide-mouth poly drum or a designated hazardous waste bag within a rigid secondary container.
-
Affix a "Hazardous Waste" label.
-
Clearly list "this compound" as a contaminant.
-
-
Contaminated PPE:
-
Collect gloves and other disposable items in a designated hazardous waste bag immediately after use.
-
This bag should be kept sealed and placed within the solid hazardous waste container for final disposal.
-
Spill Management and Decontamination
Accidental spills must be managed promptly and correctly to prevent exposure and environmental release.
Spill Cleanup Protocol:
-
Evacuate and Alert: Ensure the immediate area is clear of personnel. Alert the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility).
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[8] For a small liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Collect Waste: Transfer all contaminated absorbent material and cleaning supplies into the solid hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5] All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.[5]
Temporary Storage and Final Disposal
The accumulation and storage of hazardous waste are subject to strict regulatory standards.
-
Storage Location: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[5] This area should be away from general laboratory traffic and incompatible materials.
-
Labeling: Ensure all labels are legible, complete, and facing forward. The date of initial waste accumulation must be clearly marked.
-
Container Integrity: Regularly inspect waste containers for any signs of degradation, leakage, or damage.
Final Disposal: The only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal service.[3][10] These services are equipped to handle and treat chemical waste in compliance with all local, state, and federal regulations.[7]
Never attempt to:
-
Dispose of this chemical down the drain.[3]
-
Evaporate solutions containing this chemical in a fume hood as a means of disposal.
-
Mix it with general laboratory or municipal trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and containment of waste generated from this compound.
Caption: Waste Segregation and Disposal Workflow.
References
- 1. This compound | CAS 20949-81-9 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
